Product packaging for N,N'-bis(3-methoxyphenyl)oxamide(Cat. No.:CAS No. 60169-98-4)

N,N'-bis(3-methoxyphenyl)oxamide

Cat. No.: B133011
CAS No.: 60169-98-4
M. Wt: 300.31 g/mol
InChI Key: YNSLSJWLSPXXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N,N'-bis(3-methoxyphenyl)oxamide, also known as this compound, is a useful research compound. Its molecular formula is C16H16N2O4 and its molecular weight is 300.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N2O4 B133011 N,N'-bis(3-methoxyphenyl)oxamide CAS No. 60169-98-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-bis(3-methoxyphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-21-13-7-3-5-11(9-13)17-15(19)16(20)18-12-6-4-8-14(10-12)22-2/h3-10H,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSLSJWLSPXXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402448
Record name N,N'-bis(3-methoxyphenyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60169-98-4
Record name N,N'-bis(3-methoxyphenyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the properties of N,N'-bis(3-methoxyphenyl)oxamide?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-bis(3-methoxyphenyl)oxamide is a symmetrically substituted oxamide derivative. This document provides a comprehensive overview of its known chemical and physical properties, a detailed experimental protocol for its synthesis, and a summary of its crystallographic structure. While direct biological activity and specific signaling pathway involvement have not been extensively reported in publicly available literature, the structural motifs present in this compound are found in molecules with a range of biological activities, suggesting potential areas for future investigation.

Chemical and Physical Properties

This compound is a white solid at room temperature. Its core structure consists of a central oxamide linker connecting two 3-methoxyphenyl moieties. The presence of amide functionalities and aromatic rings dictates its physicochemical characteristics.

Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms m-Oxanisidide, N,N'-bis(3-methoxyphenyl)ethanediamidePubChem[1]
CAS Number 60169-98-4PubChem[1]
Molecular Formula C₁₆H₁₆N₂O₄PubChem[1]
Molecular Weight 300.31 g/mol PubChem[1]
Melting Point 471-473 K (198-200 °C)Acta Cryst. E62, o3434[1]
Appearance White solidInferred from synthesis
Solubility Soluble in DMSOInferred from synthesis
XLogP3 2.3PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 4PubChem[1]

Spectroscopic and Crystallographic Data

Detailed spectroscopic and crystallographic data are essential for the unambiguous identification and structural elucidation of this compound.

Crystallographic Data

A single-crystal X-ray diffraction study has been reported for this compound. The crystal structure has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 618118.[1]

Key crystallographic parameters are summarized below:

ParameterValue
CCDC Number 618118
Associated DOI 10.1107/S1600536806027802
Crystal System Monoclinic
Space Group P2₁/n
Spectroscopic Data

Experimental Protocols

The following section details the experimental procedure for the synthesis and crystallization of this compound.

Synthesis of this compound

This protocol is based on the reaction of 3-methoxyaniline with oxalyl chloride.

Materials:

  • 3-methoxyaniline

  • Oxalyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

Procedure:

  • A solution of 3-methoxyaniline (20 mmol) and triethylamine (20 mmol) in dichloromethane (50 ml) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 273 K (0 °C) in an ice bath.

  • To this stirred solution, a solution of oxalyl chloride (10 mmol) in dichloromethane (20 ml) is added dropwise over a period of 30 minutes, ensuring the temperature remains at 273 K.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 4 hours.

  • The resulting precipitate is collected by vacuum filtration, washed with water, and then with ethanol.

  • The crude product is recrystallized from a dimethyl sulfoxide (DMSO)-ethanol mixture to yield the pure this compound as a white solid.

Crystallization for X-ray Diffraction

Single crystals suitable for X-ray analysis can be obtained by the slow evaporation of a solution of the compound in a DMSO-ethanol mixture at room temperature.

Potential Biological Activity and Signaling Pathways (Hypothetical)

As of the date of this document, there is no specific published research detailing the biological activity or the signaling pathway involvement of this compound. However, based on the activities of structurally related compounds, some potential areas of interest for future research can be hypothesized.

  • Antiproliferative Activity: Many compounds containing N-phenylbenzamide and related motifs have demonstrated antiproliferative activity against various cancer cell lines. The mechanism often involves the inhibition of key cellular processes such as tubulin polymerization or the modulation of specific signaling pathways.

  • Enzyme Inhibition: The oxamide core is a known scaffold in the design of enzyme inhibitors, including inhibitors of kinases and proteases. The methoxy-substituted phenyl rings could provide specific interactions within the binding sites of target enzymes.

It is important to emphasize that these are hypothetical activities based on chemical similarity, and dedicated biological screening is required to determine the actual pharmacological profile of this compound.

Visualizations

Synthesis Workflow

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Product 3-methoxyaniline 3-methoxyaniline Reaction_mixture Mix and stir at 0 °C 3-methoxyaniline->Reaction_mixture Oxalyl_chloride Oxalyl chloride Oxalyl_chloride->Reaction_mixture Triethylamine Triethylamine Triethylamine->Reaction_mixture DCM Dichloromethane (Solvent) DCM->Reaction_mixture Stir_RT Stir at room temperature for 4h Reaction_mixture->Stir_RT Filtration Filtration Stir_RT->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization (DMSO/Ethanol) Washing->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound.

Hypothetical Signaling Pathway Inhibition

G Hypothetical Signaling Pathway Inhibition Compound This compound Target_Protein Target Protein (e.g., Kinase, Tubulin) Compound->Target_Protein Inhibition Signaling_Pathway Signaling Pathway Target_Protein->Signaling_Pathway Modulation Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Signaling_Pathway->Cellular_Response Leads to

Caption: A potential mechanism of action via target protein inhibition.

References

Technical Guide: Solubility Profile of N,N'-bis(3-methoxyphenyl)oxamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of N,N'-bis(3-methoxyphenyl)oxamide

A summary of the key computed physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₁₆H₁₆N₂O₄PubChem[1]
Molecular Weight 300.31 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 60169-98-4PubChem[1]
XLogP3 2.3PubChem[1]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental aspect of characterizing any chemical compound. The following are established methods that can be utilized to ascertain the solubility of this compound in various organic solvents.

Saturation Shake-Flask (SSF) Method

The gold standard for determining thermodynamic equilibrium solubility is the Saturation Shake-Flask (SSF) method[2]. This method is revered for its accuracy and ability to achieve a true thermodynamic equilibrium.

Methodology:

  • Preparation of a Saturated Solution: An excess amount of solid this compound is added to the organic solvent of interest in a sealed flask.

  • Equilibration: The resulting suspension is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The undissolved solid is separated from the solution. This is a critical step and can be achieved through centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

Kinetic Solubility Assay

For higher throughput screening, a kinetic solubility assay can be employed. This method is particularly useful in early drug discovery to rapidly assess the solubility of a large number of compounds[3].

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly solubilizing solvent, such as dimethyl sulfoxide (DMSO)[3][4].

  • Serial Dilution: The stock solution is added in small aliquots to the organic solvent of interest in a multi-well plate.

  • Precipitation Detection: The formation of a precipitate is monitored as the concentration of the compound increases. This can be detected by methods such as nephelometry (light scattering) or by visual inspection[3]. The concentration at which a precipitate first appears is considered the kinetic solubility.

Data Presentation: Solubility of this compound

While specific experimental data is not available, the following table provides a template for presenting the solubility of this compound once determined.

Organic SolventChemical FormulaTemperature (°C)Solubility (mg/mL)Method Used
Example: AcetoneC₃H₆O25[Experimental Value]SSF
Example: EthanolC₂H₅OH25[Experimental Value]SSF
Example: MethanolCH₃OH25[Experimental Value]SSF
Example: DichloromethaneCH₂Cl₂25[Experimental Value]SSF
Example: TolueneC₇H₈25[Experimental Value]SSF
Example: DMSO(CH₃)₂SO25[Experimental Value]SSF

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a solid organic compound like this compound using the Saturation Shake-Flask method.

Solubility_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis Compound This compound Mixing Add excess compound to solvent Compound->Mixing Solvent Organic Solvent Solvent->Mixing Equilibration Agitate at constant T (24-72h) Mixing->Equilibration Separation Centrifuge/Filter Equilibration->Separation Quantification Analyze supernatant (e.g., HPLC) Separation->Quantification Result Determine Solubility (mg/mL) Quantification->Result

Caption: Workflow for Thermodynamic Solubility Determination.

Logical Relationship of Factors Affecting Solubility

The solubility of a compound is influenced by several interrelated factors. The diagram below outlines these key relationships.

Factors_Affecting_Solubility cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions Polarity Polarity Solubility Solubility Polarity->Solubility MW Molecular Weight MW->Solubility CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility SolventPolarity Polarity SolventPolarity->Solubility Hbonding Hydrogen Bonding Capacity Hbonding->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility

Caption: Key Factors Influencing Compound Solubility.

Conclusion

This technical guide provides a framework for researchers and scientists to approach the determination of the solubility of this compound in various organic solvents. By employing standardized methods such as the Saturation Shake-Flask technique, reliable and reproducible solubility data can be generated. This information is invaluable for the advancement of research and development activities involving this compound. The provided templates and workflows are intended to guide the experimental design and data presentation for this critical physicochemical parameter.

References

Symmetric Oxamide Derivatives: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Symmetric oxamide derivatives, characterized by a central oxalamide core (–NH–CO–CO–NH–) flanked by identical substituent groups, have emerged as a versatile and privileged scaffold in both medicinal chemistry and materials science. The oxamide backbone is a potent hydrogen bond donor and acceptor, facilitating strong and directional intermolecular interactions. This structural feature is pivotal to their biological activity, enabling them to mimic peptide bonds and interact with enzyme active sites, as well as their ability to self-assemble into complex supramolecular structures. This technical guide provides an in-depth review of the synthesis, biological applications, and material properties of symmetric oxamide derivatives, targeting researchers, scientists, and professionals in drug development.

Synthesis of Symmetric Oxamide Derivatives

The most prevalent and straightforward method for synthesizing symmetric oxamides involves the reaction of an appropriate primary or secondary amine with an oxalic acid derivative, typically oxalyl chloride or a dialkyl oxalate. The high reactivity of oxalyl chloride allows the reaction to proceed readily, often in the presence of a base to neutralize the HCl byproduct.

G cluster_products Products R_NH2 Amine (2 eq.) Oxamide Symmetric Oxamide R_NH2->Oxamide + Reaction_Point Oxalyl_Cl Oxalyl Chloride Oxalyl_Cl->Oxamide + HCl HCl (2 eq.) Reaction_Point->Oxamide Base Solvent Reaction_Point->HCl

Caption: General synthesis of symmetric oxamides.

Experimental Protocols

Example 1: General Synthesis of N,N'-diaryl/alkyl Oxamides [1][2]

A common laboratory-scale synthesis is detailed below:

  • Preparation: To a stirring solution of a selected amine (2.0 equivalents) and a base such as triethylamine (2.0 equivalents) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a solution of oxalyl chloride (1.0 equivalent) in the same solvent dropwise.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Workup: The solvent is evaporated under reduced pressure. The resulting precipitate is washed with water to remove any salts.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol, acetonitrile) to yield the pure symmetric oxamide derivative.

Example 2: Synthesis of Oxamide-Hydrazone Hybrids [3]

A multi-step synthesis can be employed to create more complex derivatives, such as those combining oxamide and hydrazone pharmacophores.[3]

G start Aniline + Ethyl Oxalyl Chloride intermediate1 Ethyl oxo(phenylamino)acetate (Intermediate 5) start->intermediate1 Et3N, DCM 0°C to RT intermediate2 2-hydrazinyl-2-oxo-N-phenyl-acetamide (Hydrazide 6) intermediate1->intermediate2 Hydrazine Hydrate Ethanol, RT final_product Final Oxamide-Hydrazone Derivatives (7a-7n) intermediate2->final_product Aldehydes, HCl Ethanol, RT G Drug Symmetric Oxamide Derivative Caspase Caspase-3 Activation Drug->Caspase DNA_Frag DNA Fragmentation Caspase->DNA_Frag Apoptosis Apoptosis (Cell Death) DNA_Frag->Apoptosis

References

Core Mechanism of Action of N,N'-Disubstituted Oxamide Derivatives as Lipoxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of published research on the specific mechanism of action for N,N'-bis(3-methoxyphenyl)oxamide, this document provides a detailed analysis of a closely related series of N,N'-disubstituted oxamide derivatives. The findings presented herein are based on the study of analogous compounds and are intended to provide a representative understanding of how this chemical scaffold may exert its biological effects.

Introduction

Oxamide derivatives, characterized by a central ethanediamide core, represent a versatile scaffold in medicinal chemistry. While the specific biological activity of this compound is not extensively documented in publicly available literature, research into structurally similar N,N'-disubstituted oxamides has revealed their potential as potent enzyme inhibitors. This guide focuses on the mechanism of action of a series of N,N'-disubstituted oxamides as inhibitors of lipoxygenases (LOX), a family of enzymes pivotal in the inflammatory cascade.

Lipoxygenases catalyze the deoxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce leukotrienes and other lipid mediators that play a crucial role in inflammation.[1][2] The inhibition of these enzymes, particularly 5-lipoxygenase (5-LOX), is a key therapeutic strategy for managing a range of inflammatory diseases.[1] This guide will detail the synthesis, in vitro biological activity, and proposed molecular interactions of a series of N,N'-disubstituted oxamide derivatives as 5-LOX inhibitors.

Synthesis of N,N'-Disubstituted Oxamide Derivatives

The synthesis of the N,N'-disubstituted oxamide derivatives is typically achieved through a straightforward and efficient chemical reaction.

General Experimental Protocol

The synthesis involves the reaction of various substituted anilines with oxalyl chloride in a basic medium.[1]

Materials:

  • Substituted aniline (e.g., 2-chloroaniline, 3-chloroaniline, 4-chloroaniline, 2-methylaniline, 3-methylaniline, 4-methylaniline, 2,3-dimethylaniline)

  • Oxalyl chloride

  • Appropriate solvent (e.g., dichloromethane)

  • Base (e.g., pyridine or triethylamine)

Procedure:

  • The selected substituted aniline is dissolved in the solvent.

  • A base is added to the solution to act as an acid scavenger.

  • Oxalyl chloride, dissolved in the same solvent, is added dropwise to the aniline solution under controlled temperature conditions (e.g., in an ice bath) to manage the exothermic reaction.

  • The reaction mixture is stirred for a specified period to ensure the completion of the reaction.

  • Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., dilute HCl) and a basic solution (e.g., sodium bicarbonate) to remove unreacted starting materials and byproducts.

  • The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude oxamide derivative is purified using techniques such as recrystallization or column chromatography to obtain the final product with high purity.[1]

dot

Caption: General workflow for the synthesis of N,N'-disubstituted oxamides.

In Vitro Biological Activity: Lipoxygenase Inhibition

The inhibitory potential of the synthesized N,N'-disubstituted oxamide derivatives against lipoxygenase was evaluated using an in vitro spectrophotometric assay.

Experimental Protocol: Lipoxygenase Inhibition Assay

The assay measures the ability of the compounds to inhibit the activity of 5-lipoxygenase.

Materials:

  • 5-Lipoxygenase enzyme solution

  • Linoleic acid (substrate)

  • Borate buffer (pH 9.0)

  • Test compounds (N,N'-disubstituted oxamides) dissolved in a suitable solvent (e.g., DMSO)

  • Baicalein (standard inhibitor)

  • Spectrophotometer

Procedure:

  • The 5-lipoxygenase enzyme is pre-incubated with the test compound or the standard inhibitor at various concentrations for a short period at room temperature.

  • The reaction is initiated by the addition of the substrate, linoleic acid.

  • The change in absorbance is monitored at a specific wavelength (e.g., 234 nm) over time. This change corresponds to the formation of the conjugated diene hydroperoxide product.

  • The percentage of enzyme inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the control reaction (without the inhibitor).

  • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Quantitative Data: IC50 Values

The following table summarizes the 5-lipoxygenase inhibitory activity of a series of N,N'-disubstituted oxamide derivatives.

Compound IDSubstituent on Phenyl RingIC50 (µM)[1]
1 2-chloro35.6 ± 0.12
2 3-chloro25.4 ± 0.05
3 4-chloro45.2 ± 0.15
4 2-methyl30.8 ± 0.09
5 3-methyl28.9 ± 0.07
6 4-methyl50.3 ± 0.21
7 2,3-dimethyl23.7 ± 0.04
Baicalein Standard Inhibitor22.6 ± 0.08

Mechanism of Action: Molecular Interactions

Molecular docking studies have been employed to elucidate the probable binding mode of these N,N'-disubstituted oxamide derivatives within the active site of 5-lipoxygenase.

The active site of 5-LOX contains a non-heme iron atom that is crucial for its catalytic activity. The proposed mechanism of inhibition by the oxamide derivatives involves their interaction with this key catalytic component and surrounding amino acid residues.

Molecular docking simulations suggest that the oxamide derivatives bind within the active site of 5-LOX, with the two carbonyl oxygens of the oxamide core positioned to chelate the catalytic iron atom. This interaction is believed to be a key determinant of their inhibitory activity. Additionally, the substituted phenyl rings of the oxamide derivatives form hydrophobic and van der Waals interactions with nonpolar amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.[1]

The position and nature of the substituents on the phenyl rings influence the binding affinity and, consequently, the inhibitory potency of the compounds. For instance, the data suggests that substituents at the meta-position (position 3) of the phenyl ring may be more favorable for potent inhibition compared to those at the ortho (position 2) or para (position 4) positions. The compound with 2,3-dimethyl substitution exhibited the highest potency, nearing that of the standard inhibitor, baicalein.[1]

dot

Mechanism_of_Action cluster_Enzyme 5-Lipoxygenase Active Site Catalytic_Iron Catalytic Fe³⁺ Inhibition Inhibition of Lipoxygenase Activity Catalytic_Iron->Inhibition Hydrophobic_Pocket Hydrophobic Pocket (Amino Acid Residues) Hydrophobic_Pocket->Inhibition Oxamide_Derivative N,N'-Disubstituted Oxamide Derivative Oxamide_Derivative->Catalytic_Iron Chelation by Carbonyl Oxygens Oxamide_Derivative->Hydrophobic_Pocket Hydrophobic Interactions (Substituted Phenyl Rings)

Caption: Proposed mechanism of 5-lipoxygenase inhibition by N,N'-disubstituted oxamides.

Conclusion

This technical guide has provided an in-depth overview of the mechanism of action of N,N'-disubstituted oxamides as inhibitors of 5-lipoxygenase, serving as a proxy for understanding the potential biological activity of the broader class of N,N'-bis(methoxyphenyl)oxamides. The synthesis of these compounds is straightforward, and they exhibit moderate to good inhibitory activity against 5-LOX in vitro. The proposed mechanism of action, supported by molecular docking studies, involves the chelation of the catalytic iron atom in the enzyme's active site and hydrophobic interactions with surrounding residues. The structure-activity relationship suggests that the nature and position of the substituents on the phenyl rings are critical for optimizing the inhibitory potency. These findings highlight the potential of the N,N'-disubstituted oxamide scaffold as a promising starting point for the development of novel anti-inflammatory agents targeting the lipoxygenase pathway. Further investigation into the selectivity, in vivo efficacy, and safety profile of these compounds is warranted for their future development as therapeutic agents.

References

Technical Guide: Spectroscopic and Synthetic Profile of N,N'-bis(3-methoxyphenyl)oxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-bis(3-methoxyphenyl)oxamide is a symmetrically substituted oxamide derivative. The oxamide functional group is a key structural motif in medicinal chemistry and materials science, known for its hydrogen bonding capabilities and rigidifying effect on molecular structures. The presence of the 3-methoxyphenyl substituents is expected to influence the compound's solubility, electronic properties, and potential biological activity. This guide provides a predicted spectroscopic profile and a general, robust protocol for the synthesis and characterization of this compound.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₆H₁₆N₂O₄[1]

  • Molecular Weight: 300.31 g/mol [1]

  • CAS Number: 60169-98-4[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 - 10.5s2HN-H (amide)
~7.2 - 7.4t2HAr-H
~7.0 - 7.2m4HAr-H
~6.7 - 6.9dd2HAr-H
~3.8s6HO-CH₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~160C=O (amide)
~159Ar-C (C-OCH₃)
~140Ar-C (C-N)
~129Ar-CH
~111Ar-CH
~108Ar-CH
~104Ar-CH
~55O-CH₃

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
~3300N-H Stretch
~3050Aromatic C-H Stretch
~2950, ~2850Aliphatic C-H Stretch (CH₃)
~1670C=O Stretch (Amide I)
~1590, ~1490Aromatic C=C Stretch
~1540N-H Bend (Amide II)
~1250Ar-O-C Asymmetric Stretch
~1040Ar-O-C Symmetric Stretch

Sample Preparation: KBr pellet

Table 4: Predicted Mass Spectrometry Data
m/zAssignment
300.11[M]⁺ (Molecular Ion)
178.07[M - C₈H₇NO₂]⁺
150.05[M - C₉H₈NO₃]⁺
123.06[C₇H₇O₂]⁺
108.04[C₆H₆O]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following section details a generalized yet robust experimental protocol for the synthesis and characterization of this compound.

Synthesis of this compound

This procedure is adapted from standard methods for the synthesis of N,N'-disubstituted oxamides.

Materials:

  • 3-Methoxyaniline

  • Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Methanol

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxyaniline (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of oxalyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent such as methanol or ethanol to yield this compound as a solid.

Characterization

Melting Point:

  • Determine the melting point of the purified product using a standard melting point apparatus.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher field NMR spectrometer.

Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of the solid product using a Fourier-transform infrared (FTIR) spectrometer, typically as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

Mass Spectrometry (MS):

  • Analyze the purified compound using a mass spectrometer, for example, with electron ionization (EI) or electrospray ionization (ESI), to confirm the molecular weight.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Reactants (3-Methoxyaniline, Oxalyl Chloride, TEA) reaction Reaction in DCM (0°C to RT) start->reaction 1 workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) reaction->workup 2 purification Purification (Recrystallization) workup->purification 3 product Final Product (this compound) purification->product 4 nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms mp Melting Point product->mp

Synthesis and Characterization Workflow

References

Potential Biological Activities of Methoxyphenyl Oxamides and Related Congeners: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the potential biological activities of methoxyphenyl oxamides and structurally related methoxyphenyl-containing amide and amide-like compounds. While the core focus is on the oxamide scaffold, the publicly available scientific literature has limited specific data on the biological activities of N,N'-bis(methoxyphenyl)oxamides. Therefore, this guide incorporates data from closely related methoxyphenyl derivatives, such as benzamides, oxadiazoles, and thiadiazoles, to provide a comprehensive overview of the potential therapeutic applications of this chemical motif. The presented data and experimental protocols for these related compounds are intended to serve as a valuable reference for researchers interested in the methoxyphenyl oxamide class.

Introduction

The methoxyphenyl moiety is a prevalent structural feature in a diverse array of biologically active compounds. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its therapeutic potential. When incorporated into an oxamide or related amide scaffold, the resulting compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects. This technical guide provides an in-depth overview of the current state of research on these compounds, with a focus on their potential as therapeutic agents. It is intended for researchers, scientists, and drug development professionals.

Anticancer Activity

Several studies have highlighted the potential of methoxyphenyl-containing amide derivatives as anticancer agents. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of various methoxyphenyl-containing compounds against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
OAE4 Isoxazole-carboxamide derivativeHep3B (Hepatocellular carcinoma)Potent (exact value not specified, comparable to Doxorubicin)[1][2]
SCT-4 1,3,4-Thiadiazole with 3-methoxyphenyl substituentMCF-7 (Breast cancer)> 100 (decreased DNA biosynthesis to 70% ± 3 at 100 µM)
SCT-5 1,3,4-Thiadiazole with 3-methoxyphenyl substituentMDA-MB-231 (Breast cancer)> 100 (decreased cell viability to 75% ± 2 at 100 µM)
1e 3-amino-N-(4-bromophenyl)-4-methoxybenzamideEnterovirus 71 (antiviral, but structure is relevant)Cytotoxicity (TC50) on Vero cells: 620 ± 0.0
IMB-0523 N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamideWild-type HBV (antiviral)1.99
IMB-0523 Drug-resistant HBV (antiviral)3.30
Signaling Pathways in Cancer

Methoxyphenyl derivatives have been shown to modulate various signaling pathways implicated in cancer development and progression. A common mechanism involves the induction of apoptosis through the intrinsic or extrinsic pathways.

anticancer_pathway Methoxyphenyl_Oxamide Methoxyphenyl Oxamide Derivative Cell_Cycle Cell Cycle Progression Methoxyphenyl_Oxamide->Cell_Cycle Inhibits Apoptosis Apoptosis Methoxyphenyl_Oxamide->Apoptosis Induces G2M_Arrest G2/M Phase Arrest Cell_Cycle->G2M_Arrest Leads to Proliferation Cell Proliferation Cell_Cycle->Proliferation G2M_Arrest->Apoptosis Apoptosis->Proliferation Inhibits

Caption: Postulated mechanism of anticancer action for a methoxyphenyl derivative, leading to cell cycle arrest and apoptosis.[1]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Methoxyphenyl-containing compounds have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Quantitative Data for Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound ClassMicroorganismMIC (µg/mL)Reference
Methoxy phenyl-OximeBacillus subtilisNot specified (Zone of inhibition: 21.55 mm)
Methoxy phenyl-OximeEscherichia coliNot specified (Zone of inhibition: 19.44 mm)
Methoxy phenyl-OximeKlebsiella pneumoniaeNot specified (Zone of inhibition: 17.11 mm)
2-(3-methoxyphenyl)-1,3,4-oxadiazoleStaphylococcus aureusFavorable (exact values not provided)
2-(3-methoxyphenyl)-1,3,4-oxadiazoleBacillus subtilisFavorable (exact values not provided)
2-(3-methoxyphenyl)-1,3,4-oxadiazoleBacillus cereusFavorable (exact values not provided)

Note: The data is for methoxyphenyl derivatives, and specific MIC values for a broad range of methoxyphenyl oxamides are limited.

Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action for methoxyphenyl oxamides are not yet fully elucidated. However, for many antimicrobial compounds, the proposed mechanism involves disruption of the bacterial cell membrane or inhibition of essential enzymes.

antimicrobial_mechanism Methoxyphenyl_Oxamide Methoxyphenyl Oxamide Bacterial_Cell_Membrane Bacterial Cell Membrane Methoxyphenyl_Oxamide->Bacterial_Cell_Membrane Interacts with Membrane_Disruption Membrane Disruption Bacterial_Cell_Membrane->Membrane_Disruption Leads to Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

Caption: A generalized mechanism of action for membrane-targeting antimicrobial agents.

Antiviral Activity

Recent research has explored the potential of methoxyphenyl-containing compounds as antiviral agents, particularly against RNA viruses. The mechanisms of action can vary, from inhibiting viral entry into host cells to disrupting viral replication.

Quantitative Data for Antiviral Activity

The half-maximal effective concentration (EC50) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Compound ClassVirusEC50 (µM)Reference
1-Heteroaryl-2-alkoxyphenyl analogsSARS-CoV-24.7
N-phenylbenzamide derivative (1e)Enterovirus 715.7 ± 0.8 to 12 ± 1.2
N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523)Wild-type HBV1.99
N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523)Drug-resistant HBV3.30

Note: The data is for methoxyphenyl derivatives, and specific EC50 values for a broad range of methoxyphenyl oxamides are limited.

Mechanism of Antiviral Action

A potential mechanism of antiviral action for some methoxyphenyl derivatives involves the inhibition of viral entry into the host cell.

antiviral_mechanism cluster_virus Virus cluster_cell Host Cell Virus Virus Particle Binding Binding Virus->Binding Host_Cell_Receptor Host Cell Receptor Host_Cell_Receptor->Binding Methoxyphenyl_Derivative Methoxyphenyl Derivative Methoxyphenyl_Derivative->Binding Inhibits Entry Viral Entry Binding->Entry Replication Viral Replication Entry->Replication synthesis_workflow Start Start: Methoxyaniline Oxalyl Chloride Reaction Reaction in DCM with Triethylamine (0°C to RT) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification: Recrystallization or Column Chromatography Workup->Purification Product Product: N,N'-bis(methoxyphenyl)oxamide Purification->Product Characterization Characterization: NMR, MS Product->Characterization mtt_assay_workflow Start Seed Cells in 96-well Plate Add_Compound Add Test Compounds (Serial Dilutions) Start->Add_Compound Incubate_1 Incubate (48-72h) Add_Compound->Incubate_1 Add_MTT Add MTT Solution Incubate_1->Add_MTT Incubate_2 Incubate (2-4h) Add_MTT->Incubate_2 Solubilize Add Solubilization Solution Incubate_2->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate % Viability and IC50 Read_Absorbance->Analyze disc_diffusion_workflow Start Prepare Bacterial Inoculum Inoculate Inoculate MHA Plate (Bacterial Lawn) Start->Inoculate Place_Discs Place Impregnated Discs (Test & Control) Inoculate->Place_Discs Incubate Incubate (18-24h) Place_Discs->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones Analyze Determine Susceptibility Measure_Zones->Analyze

References

An In-depth Technical Guide to N,N'-bis(3-methoxyphenyl)oxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-bis(3-methoxyphenyl)oxamide is a symmetrically substituted oxanilide derivative. While its specific biological activities and pharmacological profile are not extensively documented in publicly available literature, its synthesis and structural characteristics have been reported. This guide provides a comprehensive overview of the known information regarding this compound, including its discovery and history within the broader context of oxanilide chemistry, its detailed synthesis, and its physicochemical and structural properties. The absence of significant biological data is noted, and potential areas for future investigation are implicitly highlighted.

Discovery and History

The specific discovery of this compound is not well-documented in early chemical literature. However, the broader class of compounds to which it belongs, oxanilides, has a history stretching back to the 19th century. The synthesis of the parent compound, oxanilide (N,N'-diphenyloxamide), was first reported in the mid-1800s. Early methods involved the reaction of aniline with oxalic acid at high temperatures.

The 20th century saw the development of more refined synthetic methods for oxanilides, often utilizing oxalyl chloride or oxalic acid esters as reagents. A key publication by Yong-Hong Wen and colleagues in 2006 provided the first detailed structural elucidation of this compound through single-crystal X-ray diffraction.[1] This study confirmed its molecular structure and provided the foundational data for its synthesis.

While the specific historical development of this particular derivative is sparse, the continued interest in oxanilides as scaffolds in medicinal chemistry and materials science suggests the potential for further investigation into its properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is primarily derived from computational models and the crystallographic study.

PropertyValueReference
Molecular Formula C₁₆H₁₆N₂O₄[2]
Molecular Weight 300.31 g/mol [2]
IUPAC Name This compound[2]
CAS Number 60169-98-4[2]
Appearance (Not explicitly stated, likely a crystalline solid)
Melting Point (Not reported in the cited literature)
Solubility (Not reported in the cited literature)
XLogP3 2.3[2]

Synthesis

The synthesis of this compound is achieved through the reaction of 3-methoxyaniline with oxalyl chloride.[1] This is a standard method for the preparation of N,N'-disubstituted oxamides.

Experimental Protocol

Materials:

  • 3-methoxyaniline

  • Oxalyl chloride

  • Anhydrous solvent (e.g., tetrahydrofuran or dichloromethane)

  • Base (e.g., triethylamine or pyridine, optional, to scavenge HCl)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxyaniline (2.0 equivalents) in the chosen anhydrous solvent.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a solution of oxalyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred solution of 3-methoxyaniline. If a base is used, it can be added to the aniline solution prior to the addition of oxalyl chloride or added concurrently.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).

  • Upon completion, the reaction mixture may be filtered to remove any hydrochloride salt formed if a tertiary amine base was not used.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a solvent mixture) to yield this compound as a crystalline solid.

Reaction Workflow

G cluster_reactants Reactants cluster_conditions Conditions 3-methoxyaniline 3-methoxyaniline Reaction_Mixture Reaction Mixture 3-methoxyaniline->Reaction_Mixture Oxalyl_chloride Oxalyl_chloride Oxalyl_chloride->Reaction_Mixture Anhydrous_Solvent Anhydrous_Solvent Anhydrous_Solvent->Reaction_Mixture Ice_Bath 0 °C Ice_Bath->Reaction_Mixture Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Reaction_Mixture Workup_Purification Workup & Purification (Filtration, Recrystallization) Reaction_Mixture->Workup_Purification Final_Product This compound Workup_Purification->Final_Product

Synthesis workflow for this compound.

Crystal Structure and Molecular Geometry

The molecular structure of this compound was determined by single-crystal X-ray diffraction.[1] The molecule possesses a crystallographically imposed center of symmetry at the midpoint of the central C-C bond of the oxamide unit.

Key structural features include:

  • The oxamide group is essentially planar.

  • The dihedral angle between the benzene ring and the plane of the oxamide group is 31.3(1)°.[1]

  • The crystal packing is stabilized by intermolecular N-H···O hydrogen bonds, forming ribbons along the a-axis.[1]

  • An intramolecular C-H···O hydrogen bond is also present, forming a six-membered ring.[1]

Crystal Data
Crystal system Monoclinic
Space group P2₁/c
a (Å) 4.869(1)
b (Å) 10.852(2)
c (Å) 13.568(3)
β (°) 98.48(3)
V (ų) 709.3(3)
Z 2
Data from Wen et al., 2006.[1]

Biological Activity and Mechanism of Action

As of the date of this guide, there is a notable absence of published studies detailing the biological activity, pharmacological properties, or mechanism of action of this compound. Database searches for bioactivity screenings, including cytotoxicity, enzyme inhibition, and receptor binding assays, did not yield any specific results for this compound.

While some oxanilide and methoxyphenyl derivatives have been investigated for a range of biological activities, including as potential anticancer and antimicrobial agents, it is crucial to note that such activities are highly structure-dependent. Therefore, any extrapolation of potential biological effects to this compound would be purely speculative without direct experimental evidence.

Future Directions

The well-defined synthesis and structural characterization of this compound provide a solid foundation for future research. Key areas for investigation include:

  • Biological Screening: A broad-based biological screening of the compound against various cell lines (cancerous and non-cancerous) and microbial strains would be a logical first step to identify any potential therapeutic applications.

  • Enzyme Inhibition Assays: Given the structural motifs present, screening against various enzyme classes, such as kinases or proteases, could reveal specific inhibitory activities.

  • Receptor Binding Studies: Investigating the binding affinity of the compound to a panel of G-protein coupled receptors (GPCRs) or other relevant biological targets could uncover novel pharmacological interactions.

  • Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: Should any biological activity be identified, the synthesis and evaluation of a library of related derivatives would be essential for optimizing potency and selectivity.

Conclusion

This compound is a readily synthesizable compound with a well-characterized molecular structure. While its history is rooted in the broader development of oxanilide chemistry, specific details of its discovery are limited. A significant gap exists in the understanding of its biological properties. This technical guide consolidates the available chemical and structural information and highlights the untapped potential for this molecule in the realm of drug discovery and development. Further research is warranted to explore its pharmacological profile and potential therapeutic applications.

References

N,N'-bis(3-methoxyphenyl)oxamide: A Technical Overview of Synonyms, Identifiers, and Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive summary of the known synonyms and chemical identifiers for N,N'-bis(3-methoxyphenyl)oxamide. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who may be investigating this compound or similar chemical structures. While a wealth of information exists regarding the identification of this molecule, a notable gap persists in the publicly available literature concerning detailed experimental protocols for its synthesis and its specific biological activities.

Chemical Identity and Synonyms

This compound is a symmetrically substituted oxamide derivative. A variety of synonyms and identifiers are used in chemical literature and databases to refer to this compound, which can be crucial for comprehensive literature searches and unambiguous identification.

One of the most common synonyms is m-Oxanisidide . Another systematic name frequently encountered is N,N'-bis(3-methoxyphenyl)ethanediamide [1]. These names, along with other database-specific identifiers, are crucial for accurate database searching and material procurement.

Key Chemical Identifiers

For precise identification and to facilitate data retrieval from chemical databases, a standardized set of identifiers is used. The following tables summarize the primary chemical identifiers for this compound.[1]

Identifier TypeValue
IUPAC Name This compound
CAS Number 60169-98-4
PubChem CID 4367251
Molecular Formula C₁₆H₁₆N₂O₄
Molecular Weight 300.31 g/mol
Structural IdentifierValue
SMILES COC1=CC=CC(=C1)NC(=O)C(=O)NC2=CC(=CC=C2)OC
InChI InChI=1S/C16H16N2O4/c1-21-13-7-3-5-11(9-13)17-15(19)16(20)18-12-6-4-8-14(10-12)22-2/h3-10H,1-2H3,(H,17,19)(H,18,20)
InChIKey YNSLSJWLSPXXCN-UHFFFAOYSA-N

Experimental Data and Protocols: A Noted Gap in the Literature

Similarly, there is a lack of published data regarding the biological evaluation of this compound. Consequently, no information on its potential signaling pathways, mechanism of action, or specific experimental workflows from biological assays could be retrieved. This presents an opportunity for novel research to explore the synthesis and potential therapeutic applications of this compound.

Logical Relationship of Chemical Identification

The following diagram illustrates the logical flow from the common name of the compound to its detailed structural identifiers. This visualization helps in understanding the hierarchy of chemical information.

G A This compound B Synonyms (e.g., m-Oxanisidide) A->B C Registry Numbers (e.g., CAS: 60169-98-4) A->C D Molecular Formula (C16H16N2O4) A->D E Structural Identifiers A->E F SMILES (COC1=CC=CC(=C1)NC(=O)C(=O)NC2=CC(=CC=C2)OC) E->F G InChI / InChIKey E->G

Caption: Logical flow from the primary name to various identifiers.

References

Methodological & Application

Application Notes and Protocols: N,N'-bis(3-methoxyphenyl)oxamide in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-bis(3-methoxyphenyl)oxamide is a bidentate ligand featuring two amide nitrogen atoms and two carbonyl oxygen atoms as potential coordination sites. While specific literature on the coordination chemistry of this exact ligand is limited, the broader class of N,N'-diaryl oxamides has been investigated for their ability to form stable complexes with a variety of transition metals. These complexes have shown potential in catalysis and as biological agents. This document provides an overview of the anticipated coordination behavior of this compound based on data from closely related analogues and outlines general protocols for its synthesis and the preparation of its metal complexes.

Note on Data: Due to the scarcity of published data for this compound, the quantitative data presented herein is derived from published studies on analogous N,N'-diaryl oxamide complexes. These data are intended to be representative and for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of this compound (Ligand)

This protocol is a general method for the synthesis of N,N'-diaryl oxamides and is expected to be applicable for the synthesis of the title compound.

Materials:

  • 3-Methoxyaniline

  • Diethyl oxalate

  • Ethanol (absolute)

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 3-methoxyaniline (2.0 equivalents) in a minimal amount of absolute ethanol.

  • To this solution, add diethyl oxalate (1.0 equivalent) dropwise with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of this compound should form.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold ethanol to remove unreacted starting materials.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or a toluene/ethanol mixture.

  • Dry the purified product under vacuum.

Characterization: The final product should be characterized by melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its identity and purity.

Protocol 2: Synthesis of a Metal Complex with this compound (e.g., Copper(II) Complex)

This protocol describes a general method for the synthesis of a metal complex with the prepared ligand. Copper(II) is used as an example.

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol or Ethanol

  • Triethylamine (optional, as a base)

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 equivalent) in warm methanol or ethanol in a Schlenk flask.

  • In a separate flask, dissolve copper(II) chloride dihydrate (1.0 equivalent) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • If deprotonation of the amide nitrogen is desired for coordination, a non-coordinating base such as triethylamine (2.0 equivalents) can be added dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating for 2-4 hours. A change in color or the formation of a precipitate usually indicates complex formation.

  • If a precipitate forms, cool the mixture and collect the solid product by filtration.

  • Wash the product with cold solvent to remove any unreacted starting materials.

  • Recrystallize the complex from a suitable solvent if necessary.

  • Dry the final complex under vacuum.

Characterization: The resulting complex should be characterized by elemental analysis, FT-IR, UV-Vis spectroscopy, and magnetic susceptibility measurements. Single-crystal X-ray diffraction would provide definitive structural information.

Data Presentation

The following tables summarize typical quantitative data for coordination complexes of N,N'-diaryl oxamide ligands, which can serve as a reference for what might be expected for complexes of this compound.

Table 1: Representative Crystallographic Data for an Analogous Cu(II)-Oxamide Complex

ParameterValueReference Compound
Coordination GeometryDistorted Square Planar[Cu(N,N'-bis(4-methylphenyl)oxamidato)]
Cu-N Bond Length (Å)1.95 - 2.05Analogue from literature
Cu-O Bond Length (Å)1.90 - 2.00Analogue from literature
N-Cu-N Bite Angle (°)80 - 85Analogue from literature
O-Cu-O Bite Angle (°)85 - 90Analogue from literature

Table 2: Representative Spectroscopic Data for Analogous Ni(II) and Zn(II)-Oxamide Complexes

Metal IonTechniqueCharacteristic Bands/ShiftsReference Compounds
Ni(II)UV-Vis (d-d)450 - 600 nm[Ni(N,N'-diaryl oxamidato)] complexes[1][2]
Ni(II)FT-IR (C=O)Shift to lower wavenumber (e.g., 1630-1650 cm⁻¹) upon coordination[Ni(amide-ligand)] complexes[3]
Zn(II)¹H NMRBroadening of amide N-H proton signal upon coordination[Zn(II)-amide] complexes[4]
Zn(II)FT-IR (M-N/M-O)New bands in the far-IR region (400-600 cm⁻¹)General for Zn(II) complexes with N,O-donors[5][6]

Potential Applications

Based on studies of related oxamide-based coordination compounds, complexes of this compound may have potential applications in the following areas:

  • Catalysis: Oxamide-metal complexes have been explored as catalysts in various organic transformations, including oxidation and coupling reactions.[7] The electronic properties of the methoxy substituent could influence the catalytic activity.

  • Biological Activity: Many coordination compounds exhibit enhanced biological activity compared to the free ligands.[4][5] Complexes of N,N'-diaryl oxamides could be screened for antimicrobial, antifungal, or anticancer properties.[4][5] The methoxy groups might influence the lipophilicity and bioavailability of the compounds.

  • Materials Science: The ability of oxamide ligands to bridge metal centers could be exploited to synthesize coordination polymers with interesting magnetic or photoluminescent properties.

Visualizations

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis 3-Methoxyaniline 3-Methoxyaniline Reaction1 Reaction in Ethanol (Reflux) 3-Methoxyaniline->Reaction1 Diethyl_oxalate Diethyl_oxalate Diethyl_oxalate->Reaction1 Ligand This compound Reaction1->Ligand Reaction2 Reaction in Methanol Ligand->Reaction2 Metal_Salt Metal Salt (e.g., CuCl2) Metal_Salt->Reaction2 Complex Coordination Complex Reaction2->Complex

Caption: General workflow for the synthesis of this compound and its metal complexes.

Caption: Hypothetical coordination of this compound to a central metal ion (M).

Disclaimer: The provided protocols and data are based on general chemical principles and information from analogous compounds. Specific reaction conditions for this compound and its complexes may require optimization. All experimental work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols for N,N'-bis(3-methoxyphenyl)oxamide Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of N,N'-bis(3-methoxyphenyl)oxamide and related oxamide derivatives as anticancer agents. The information is collated from recent studies on structurally similar compounds and is intended to guide research and development in this area.

Introduction

Oxamide derivatives have emerged as a promising class of compounds in cancer research, demonstrating a range of biological activities including antiproliferative and cytotoxic effects. These compounds are characterized by a central oxamide core, and their activity can be modulated by various substitutions on the phenyl rings. This document focuses on this compound derivatives and provides protocols for their synthesis and evaluation as potential anticancer agents, based on data from related oxamide structures. The mechanisms of action for oxamide derivatives often involve the induction of apoptosis and cell cycle arrest.[1]

Data Presentation: In Vitro Anticancer Activity of Related Oxamide Derivatives

The following tables summarize the in vitro anticancer activity (IC50 values) of various oxamide and related derivatives against different cancer cell lines. This data provides a benchmark for the expected potency of novel this compound derivatives.

Table 1: Anticancer Activity of Oxamide-Hydrazone Derivatives

CompoundCell LineIC50 (µM) after 72hReference
7k (2-hydroxybenzylidene derivative)MDA-MB-231 (Breast)7.73 ± 1.05[1][2][3]
4T1 (Mouse Mammary)1.82 ± 1.14[1][2][3]

Table 2: Anticancer Activity of Amide 1,3,4-Oxadiazole Linked Benzoxazole Derivatives

CompoundCell LineIC50 (µM)Reference
12c HT-29 (Colon)0.018[4][5]
12g HT-29 (Colon)0.093[4][5]

Table 3: Anticancer Activity of 1,3,4-Oxadiazole Thioether Derivatives

CompoundCell LineIC50 (µM)Reference
37 HepG2 (Liver)0.7 ± 0.2[6]

Experimental Protocols

Detailed methodologies for the synthesis and in vitro evaluation of oxamide derivatives are provided below.

General Synthesis of N,N'-bis(aryl)oxamide Derivatives

This protocol describes a general method for the synthesis of N,N'-di-substituted oxamides, which can be adapted for this compound derivatives.

Workflow for the Synthesis of N,N'-bis(aryl)oxamide Derivatives

A Aryl Amine (e.g., 3-methoxyaniline) C Reaction in an inert solvent (e.g., Dichloromethane) with a base (e.g., Triethylamine) A->C B Oxalyl Chloride B->C D Stirring at 0°C to Room Temperature C->D E Work-up: Washing with dilute acid, base, and brine D->E F Drying over anhydrous Na2SO4 E->F G Purification by recrystallization or column chromatography F->G H N,N'-bis(aryl)oxamide Derivative G->H

Caption: General workflow for the synthesis of N,N'-bis(aryl)oxamide derivatives.

Protocol:

  • Dissolve the corresponding aryl amine (e.g., 3-methoxyaniline) (2 equivalents) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in an inert anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add oxalyl chloride (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to obtain the pure N,N'-bis(aryl)oxamide derivative.

  • Characterize the final compound using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[1][2][3]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Workflow for the MTT Assay

A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of the test compound B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Protocol:

  • Seed cancer cells (e.g., MDA-MB-231, HepG2, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[7]

  • Prepare serial dilutions of the this compound derivative in the culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[7]

  • Aspirate the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow for Cell Cycle Analysis

A Treat cells with the test compound B Incubate for a specific time period A->B C Harvest and wash cells B->C D Fix cells in cold 70% ethanol C->D E Treat with RNase and stain with Propidium Iodide (PI) D->E F Analyze by flow cytometry E->F G Determine cell cycle phase distribution F->G

Caption: Workflow for analyzing the effect of a compound on the cell cycle.

Protocol:

  • Seed cancer cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the this compound derivative at its IC50 concentration (and other relevant concentrations) for 24, 48, or 72 hours.

  • Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and centrifuge.

  • Fix the cell pellet by resuspending in ice-cold 70% ethanol and store at -20°C overnight.

  • Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The data is then analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.[1][2][3]

Potential Mechanism of Action and Signaling Pathways

Based on studies of related oxamide derivatives, the anticancer effects are often mediated through the induction of apoptosis and cell cycle arrest. The specific molecular targets can vary but may include kinases, histone deacetylases, and tubulin.[1]

Proposed Signaling Pathway for Oxamide Derivative-Induced Apoptosis and Cell Cycle Arrest

cluster_0 Cellular Effects cluster_1 Cell Cycle Regulation cluster_2 Apoptosis Induction Compound This compound Derivative Target Molecular Target(s) (e.g., Kinases, Tubulin) Compound->Target G1_S G1/S Checkpoint Arrest Target->G1_S Inhibition of CDKs/Cyclins G2_M G2/M Checkpoint Arrest Target->G2_M e.g., Tubulin Destabilization Mitochondria Mitochondrial Pathway Target->Mitochondria Induction of Mitochondrial Stress Apoptosis Apoptosis G1_S->Apoptosis G2_M->Apoptosis Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: A generalized diagram of potential signaling pathways affected by oxamide derivatives.

This diagram illustrates that this compound derivatives may interact with various intracellular targets, leading to cell cycle arrest at the G1/S or G2/M phases and/or the induction of apoptosis through the mitochondrial pathway and subsequent caspase activation.

Conclusion

This compound derivatives represent a class of compounds with significant potential for development as anticancer agents. The protocols and data presented here, derived from structurally related oxamide compounds, provide a solid foundation for researchers to synthesize, evaluate, and elucidate the mechanisms of action of these novel derivatives. Further in-depth studies, including in vivo experiments, are warranted to fully establish their therapeutic potential.

References

Application Notes and Protocols: Testing the Antimicrobial Activity of Oxamide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rising threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents.[1] Oxamide and its derivatives represent a class of organic compounds that have garnered interest for their diverse biological activities, including potential antimicrobial properties.[2][3] Structurally related compounds, such as oxadiazoles, have demonstrated potent activity against a range of bacterial pathogens, suggesting that the oxamide scaffold is a promising starting point for new antibiotic discovery.[4][5]

This document provides detailed protocols for the systematic evaluation of the antimicrobial activity of novel oxamide compounds. The described methods—Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics—are standard in vitro assays for characterizing the potency and bactericidal or bacteriostatic nature of a new chemical entity.[6][7][8] Adherence to these standardized protocols ensures reproducibility and allows for meaningful comparison with existing antimicrobial agents.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9] The broth microdilution method is a widely used technique for determining MIC values.[8][10]

Materials:

  • Test Oxamide Compound(s)

  • Sterile 96-well microtiter plates[9]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[11][12]

  • Cation-adjusted Mueller-Hinton Broth (MHB)[8][13]

  • Sterile Tryptic Soy Agar (TSA) or Blood Agar plates[14]

  • Spectrophotometer or microplate reader

  • Sterile pipette tips, tubes, and reservoirs

  • Incubator (37°C)[15]

  • Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin)[4]

  • Solvent for compound dissolution (e.g., DMSO, sterile water)

Procedure:

  • Bacterial Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 morphologically similar colonies and transfer them to a tube containing 3-5 mL of MHB.[13][15] b. Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12] This typically takes 2-6 hours. c. Adjust the culture's optical density (OD) at 600 nm to be between 0.09 and 0.1.[15] d. Dilute the adjusted bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for inoculation.[9]

  • Compound Preparation and Serial Dilution: a. Dissolve the oxamide compound in a suitable solvent to create a high-concentration stock solution. b. In a 96-well plate, add 50 µL of sterile MHB to wells in columns 2 through 11.[13] c. Add 100 µL of the test compound (at twice the highest desired final concentration) to the wells in column 1. d. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.[13] e. Continue this serial dilution process from column 2 to column 10. Discard the final 50 µL from column 10. f. Column 11 will serve as the growth control (no compound). Add 50 µL of MHB to these wells. g. Column 12 will serve as the sterility control (no bacteria). Add 100 µL of MHB to these wells.[13]

  • Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum (from step 1d) to wells in columns 1 through 11. This brings the total volume in each well to 100 µL. b. The final concentration of bacteria in each well will be ~5 x 10⁵ CFU/mL. c. Incubate the plate at 37°C for 16-20 hours.[8]

  • Result Determination: a. Following incubation, determine the MIC by visually inspecting the wells for turbidity. b. The MIC is the lowest concentration of the oxamide compound at which no visible bacterial growth is observed.[9] c. Alternatively, read the OD600 of the plate using a microplate reader. The MIC is the lowest concentration that inhibits growth compared to the control well.[16]

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay P1 Prepare Bacterial Inoculum (~1-2 x 10^8 CFU/mL) P3 Adjust Inoculum to ~5 x 10^5 CFU/mL P1->P3 P2 Prepare Compound Stock & Serial Dilutions in Plate M1 Inoculate Plate with Bacteria P2->M1 P3->M1 M2 Incubate Plate (37°C, 16-20h) M1->M2 M3 Read MIC (Lowest concentration with no visible growth) M2->M3 B1 Plate Aliquots from Clear MIC Wells onto Agar M3->B1 Proceed from MIC wells B2 Incubate Agar Plates (37°C, 24-48h) B1->B2 B3 Read MBC (Lowest concentration with ≥99.9% killing) B2->B3 Time_Kill_Workflow cluster_setup Assay Setup cluster_sampling Incubation & Sampling cluster_analysis Data Analysis S1 Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) S2 Set up Test Flasks: - Growth Control (No Drug) - Oxamide (0.5x, 1x, 2x, 4x MIC) S1->S2 I1 Incubate Flasks at 37°C with Shaking S2->I1 I2 Withdraw Aliquots at Time Points (0, 1, 2, 4, 6, 12, 24h) I1->I2 A1 Perform Serial Dilutions & Plate on Agar I2->A1 A2 Incubate Plates & Count CFUs A1->A2 A3 Calculate log10 CFU/mL A2->A3 A4 Plot log10 CFU/mL vs. Time to Generate Kill Curve A3->A4

References

Application Notes and Protocols for N,N'-bis(3-methoxyphenyl)oxamide and Structurally Related Ligands in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct catalytic applications of N,N'-bis(3-methoxyphenyl)oxamide are not extensively documented in scientific literature, the broader class of N,N'-diaryl and N,N'-dialkyl oxalamides has emerged as a versatile and efficient class of ligands in transition metal catalysis. These bidentate ligands are particularly effective in copper-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The oxalamide backbone provides a stable coordination environment for the metal center, enabling high catalytic activity and broad substrate scope.

This document provides a detailed overview of the application of a structurally related and well-studied oxalamide ligand, N,N'-bis(furan-2-ylmethyl)oxamide (BFMO) , in copper-catalyzed N-arylation of anilines and secondary amines. The protocols and data presented herein serve as a valuable guide for researchers interested in exploring the potential of this compound and other oxalamide-based ligands in catalytic reaction development.

Application: Copper-Catalyzed N-Arylation of Amines

The copper-catalyzed N-arylation of amines, often referred to as the Goldberg reaction, is a powerful method for the formation of C-N bonds. Oxalamide ligands like BFMO have been shown to significantly enhance the efficiency of this reaction, allowing it to proceed under milder conditions with a wider range of substrates.

Quantitative Data Summary

The following table summarizes the yields of the copper-catalyzed N-arylation of various aryl bromides with anilines and cyclic secondary amines using the CuI/BFMO catalytic system.

EntryAryl BromideAmineProductYield (%)
14-Bromoanisolep-AnisidineN-(4-methoxyphenyl)-4-methoxyaniline92
24-Bromotoluenep-Anisidine4-Methyl-N-(4-methylphenyl)aniline88
31-Bromo-4-(tert-butyl)benzenep-Anisidine4-(tert-Butyl)-N-(4-methoxyphenyl)aniline91
44-BromobenzonitrileAniline4-(Phenylamino)benzonitrile85
51-Bromo-4-fluorobenzeneMorpholine4-(4-Fluorophenyl)morpholine95
62-BromopyridineAnilineN-Phenylpyridin-2-amine82
73-BromopyridineMorpholine3-(Morpholino)pyridine89
81-BromonaphthalenePiperidine1-(Naphthalen-1-yl)piperidine78
94-BromoanisoleIndoline1-(4-Methoxyphenyl)indoline93
104-BromotolueneN-MethylanilineN-Methyl-N,4-diphenylaniline75

Experimental Protocols

General Procedure for the Copper-Catalyzed N-Arylation of Anilines with Aryl Bromides using BFMO ligand

This protocol is based on the work of Bhunia, S.; Kumar, S. V.; Ma, D. J. Org. Chem.2017 , 82 (23), 12603-12612.

Materials:

  • Copper(I) iodide (CuI)

  • N,N'-bis(furan-2-ylmethyl)oxalamide (BFMO)

  • Aryl bromide (substrate)

  • Aniline (substrate)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and hotplate

  • Inert gas supply (e.g., Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add CuI (0.01 mmol, 1 mol%), BFMO (0.01 mmol, 1 mol%), and K₃PO₄ (2.0 mmol).

  • Add the aryl bromide (1.0 mmol) and the aniline (1.2 mmol) to the reaction tube.

  • Add anhydrous toluene (2.0 mL) to the mixture.

  • Seal the Schlenk tube and stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated aniline.

Visualizations

Experimental Workflow for Copper-Catalyzed N-Arylation

experimental_workflow reagents Reagents (CuI, BFMO, K₃PO₄, Aryl Bromide, Amine) reaction_setup Reaction Setup (Schlenk Tube under Inert Gas) reagents->reaction_setup solvent Anhydrous Toluene solvent->reaction_setup heating_stirring Heating & Stirring (80-110 °C, 12-24h) reaction_setup->heating_stirring Reaction workup Workup (Cooling, Dilution, Filtration) heating_stirring->workup Completion purification Purification (Column Chromatography) workup->purification product Pure N-Arylated Product purification->product catalytic_cycle CuI_L L-Cu(I)X Cu_Amide L-Cu(I)NR₂ CuI_L->Cu_Amide Amine Coordination & Deprotonation Amine_H R₂NH Amine_H->CuI_L HX HX Base Base Base->CuI_L Base_H Base-H⁺ CuIII_complex [L-Cu(III)(Ar)(NR₂)(X)] Cu_Amide->CuIII_complex Oxidative Addition ArX Ar-X ArX->Cu_Amide Ox_Add Oxidative Addition CuIII_complex->CuI_L Reductive Elimination Product Ar-NR₂ CuIII_complex->Product Red_Elim Reductive Elimination

Application Notes: A Framework for the Design and Evaluation of Novel GPR119 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: G protein-coupled receptor 119 (GPR119) has emerged as a significant therapeutic target for metabolic disorders, particularly type 2 diabetes and obesity.[1] This receptor is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2][3] Upon activation, GPR119 couples to the Gαs protein, stimulating adenylyl cyclase activity and leading to an increase in intracellular cyclic AMP (cAMP).[3][4] This signaling cascade enhances glucose-dependent insulin secretion from β-cells and promotes the release of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from the gut.[1][4] This dual mechanism of action improves glycemic control with a reduced risk of hypoglycemia, making GPR119 agonists a promising class of oral anti-diabetic agents.[1][5]

These application notes provide a comprehensive framework for the design, synthesis, and biological evaluation of novel GPR119 agonists, using a hypothetical N,N'-bis(3-methoxyphenyl)oxamide scaffold as an example. The protocols and workflows described are based on established methodologies in the field of GPR119 drug discovery.

The GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a Gs-protein-mediated signaling cascade. The agonist binds to the receptor, causing a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gs protein. The activated Gαs-GTP subunit dissociates and stimulates adenylyl cyclase, which converts ATP into the second messenger cAMP.[3] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets that lead to the potentiation of glucose-stimulated insulin secretion in pancreatic β-cells and the release of GLP-1 from intestinal L-cells.[1][2][6]

GPR119_Signaling cluster_membrane Cell Membrane GPR119 GPR119 Receptor Gs Gs Protein (α, β, γ) GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gs->AC Activates Agonist GPR119 Agonist (e.g., Oxamide Derivative) Agonist->GPR119 Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Effects Physiological Effects: • Glucose-dependent Insulin Secretion • GLP-1 & GIP Release PKA->Effects Leads to

Caption: GPR119 Gs-coupled signaling cascade.

Workflow for GPR119 Agonist Discovery

The discovery of novel GPR119 agonists follows a structured drug development pipeline. This process begins with identifying a suitable chemical scaffold, such as an oxamide core, which can be systematically modified to explore the structure-activity relationship (SAR). A library of derivatives is synthesized and subjected to a high-throughput primary screen to identify initial "hits." These hits are then confirmed and further characterized for potency and efficacy. Promising compounds undergo lead optimization to improve their pharmacological and pharmacokinetic properties before being evaluated in in-vivo models of glucose homeostasis.

Caption: General workflow for GPR119 agonist discovery.

Experimental Protocols

Protocol 3.1: In Vitro GPR119 Activity - cAMP Accumulation Assay

This protocol describes a homogenous time-resolved fluorescence resonance energy transfer (HTRF) assay to measure cAMP accumulation in cells expressing human GPR119. This is a primary assay to determine the agonist activity and potency (EC₅₀) of test compounds.

Materials:

  • HEK293 or CHO-K1 cells stably expressing human GPR119.[7][8]

  • Cell culture medium (e.g., DMEM with 10% FBS).[8]

  • Assay buffer (e.g., PBS or HBSS with a phosphodiesterase inhibitor like IBMX).

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO.

  • Reference agonist (e.g., AR231453).[8]

  • HTRF cAMP detection kit (e.g., from Cisbio or Revvity).[8][9]

  • 384-well white assay plates.[7]

  • Plate reader capable of HTRF detection (e.g., EnVision).[8]

Procedure:

  • Cell Seeding: Seed GPR119-expressing cells into 384-well plates at a density of 10,000-16,000 cells/well and incubate overnight to allow for attachment.[7][8]

  • Compound Preparation: Prepare serial dilutions of test compounds and the reference agonist in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can interfere with the assay.[10]

  • Cell Stimulation: Remove the culture medium from the plates and add the diluted compounds to the cells.

  • Incubation: Incubate the plates for 30-60 minutes at 37°C to allow for GPR119 activation and cAMP production.[8]

  • Cell Lysis and Detection: Add the HTRF lysis buffer containing the detection reagents (cAMP-d2 and anti-cAMP cryptate antibody) to each well.[8][9]

  • Final Incubation: Incubate the plates for 60 minutes at room temperature, protected from light, to allow the detection reaction to reach equilibrium.[8]

  • Data Acquisition: Measure the HTRF signal at 620 nm and 665 nm using a compatible plate reader.[8]

  • Data Analysis: Calculate the 665/620 ratio and normalize the data. Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and maximum efficacy.

Protocol 3.2: In Vivo Efficacy - Oral Glucose Tolerance Test (OGTT)

The OGTT is a crucial in-vivo experiment to assess the ability of a GPR119 agonist to improve glucose disposal in an animal model.[11][12]

Materials:

  • Male C57BL/6J or other appropriate mouse strain (8-12 weeks old).[13]

  • Test compound formulated in a suitable vehicle (e.g., 80% PEG400, 10% Tween 80, 10% ethanol).[13]

  • Vehicle control.

  • Glucose solution (e.g., 20% dextrose in sterile water).

  • Handheld glucometer and test strips.

  • Oral gavage needles.

Procedure:

  • Acclimation and Fasting: Acclimate mice to handling and single housing. Before the test, fast the mice overnight (16-18 hours) or for a shorter duration (4-6 hours), ensuring free access to water.[13][14][15]

  • Baseline Glucose: At time t = -30 minutes, obtain a baseline blood glucose reading from a small tail vein sample.[13]

  • Compound Administration: Immediately after the baseline reading, administer the test compound or vehicle control via oral gavage at a specific dose (e.g., 10-30 mg/kg).[13][16]

  • Glucose Challenge: At time t = 0 minutes, administer a glucose solution (1.5-2 g/kg body weight) via oral gavage to all mice.[13][15]

  • Blood Glucose Monitoring: Measure blood glucose levels at several time points after the glucose challenge, typically at 15, 30, 60, 90, and 120 minutes.[13][17]

  • Data Analysis: Plot the mean blood glucose concentration over time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion from t = 0 to t = 120 minutes. A statistically significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates efficacy.

Data Presentation

Quantitative data from the evaluation of a series of hypothetical this compound derivatives should be summarized in a clear, tabular format to facilitate SAR analysis. This allows for direct comparison of chemical modifications with their effects on in vitro potency and in vivo efficacy.

Table 1: Structure-Activity Relationship of Hypothetical Oxamide Derivatives

Compound IDR1 GroupR2 GrouphGPR119 EC₅₀ (nM) [cAMP Assay]Efficacy (% of Ref. Agonist)Glucose AUC Reduction (%) [OGTT @ 30 mg/kg]
Scaffold HH>10,000<10%Not Tested
Cmpd-1 -CH₃-CH₃85075%15%
Cmpd-2 -FH25092%35%
Cmpd-3 -ClH12098%48%
Cmpd-4 -OCH₃H45105%55%
Ref. Agonist --5100%60%

Data shown are for illustrative purposes only.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of N,N'-bis(3-methoxyphenyl)oxamide

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of the chemical compound N,N'-bis(3-methoxyphenyl)oxamide. The intended audience includes researchers, scientists, and professionals involved in drug development and toxicology. The following sections detail the necessary materials, step-by-step procedures for common cytotoxicity assays, and methods for data analysis and visualization.

Introduction

This compound is a synthetic compound with potential applications in various fields, including pharmacology. Assessing the cytotoxic potential of this and similar compounds is a critical first step in the drug discovery process to determine their therapeutic window and potential toxicity. In vitro cytotoxicity assays are rapid, cost-effective, and reproducible methods for screening the effects of chemical compounds on cultured cells.[1] This document describes two standard colorimetric assays for this purpose: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies cell membrane damage.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell viability and proliferation.[2] It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol
  • Cell Seeding:

    • Culture a suitable cancer cell line (e.g., MCF-7, A549, or HeLa) to approximately 80% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells.

    • Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

The results of the MTT assay can be used to calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Hypothetical Cell Viability Data for this compound using MTT Assay

Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Control)1.250.08100
0.11.220.0797.6
11.150.0692.0
100.850.0568.0
500.520.0441.6
1000.280.0322.4

IC50 Value: Based on the hypothetical data above, the IC50 value would be calculated to be approximately 45 µM.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[3][4] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[3][4]

Experimental Protocol
  • Cell Seeding and Compound Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Sections 1.1 and 1.2).

    • It is crucial to include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[4]

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.[5]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate, cofactor, and a tetrazolium dye).[4]

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[5]

    • Incubate the plate at room temperature for 20-30 minutes, protected from light.[4]

  • Absorbance Reading:

    • Add 50 µL of a stop solution (often 1 M acetic acid) to each well to terminate the reaction.[5]

    • Measure the absorbance at 490 nm using a microplate reader.[5][6]

Data Presentation

The percentage of cytotoxicity is calculated using the following formula:

% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Table 2: Hypothetical Cytotoxicity Data for this compound using LDH Assay

Concentration (µM)Mean Absorbance (490 nm)Standard DeviationCytotoxicity (%)
0 (Spontaneous)0.200.020
0.10.220.022.5
10.280.0310.0
100.550.0443.8
500.980.0697.5
1001.020.07102.5
Max Release1.000.05100

Visualizations

Experimental Workflow

G cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay Assay Procedure cluster_mtt MTT Assay cluster_ldh LDH Assay cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add this compound incubation_exp Incubate for 24/48/72h add_compound->incubation_exp add_compound->incubation_exp add_mtt Add MTT Reagent incubation_exp->add_mtt get_supernatant Collect Supernatant incubation_exp->get_supernatant incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_mtt Read Absorbance @ 570nm solubilize->read_mtt add_ldh_reagent Add LDH Reagent get_supernatant->add_ldh_reagent incubate_ldh Incubate 30 min add_ldh_reagent->incubate_ldh read_ldh Read Absorbance @ 490nm incubate_ldh->read_ldh

Caption: Workflow for in vitro cytotoxicity testing.

Potential Signaling Pathway

Compounds with methoxyphenyl groups have been shown to induce apoptosis through various signaling cascades. A plausible mechanism for this compound could involve the induction of endoplasmic reticulum (ER) stress and subsequent activation of caspase-mediated apoptosis.[7]

G compound This compound er_stress ER Stress compound->er_stress bcl2_down Bcl-2 Downregulation er_stress->bcl2_down caspase3 Caspase-3 Activation bcl2_down->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptosis induction pathway.

References

Screening N,N'-bis(3-methoxyphenyl)oxamide Derivatives for Anti-Fatigue Properties: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatigue is a complex physiological state characterized by a decline in physical and/or mental performance. Prolonged or excessive fatigue can significantly impact the quality of life and is associated with various chronic conditions. The development of effective anti-fatigue agents is a key focus in pharmaceutical and nutraceutical research. Oxamide derivatives, a class of organic compounds, have shown potential biological activities. This document outlines a comprehensive set of protocols for screening N,N'-bis(3-methoxyphenyl)oxamide and its derivatives for anti-fatigue properties in a preclinical setting.

The screening process detailed herein employs established in vivo models to assess physical endurance and key biochemical markers associated with fatigue. These protocols are designed to provide a robust framework for identifying and characterizing novel anti-fatigue agents within this chemical class. While specific anti-fatigue data for this compound is not extensively documented, studies on other benzamide and oxamide derivatives have demonstrated promising results in preclinical fatigue models, suggesting the therapeutic potential of this compound class.[1][2][3]

Experimental Protocols

Animal Model and Treatment
  • Species: Male Kunming mice (or other appropriate rodent strain), 6-8 weeks old, weighing 18-22g.

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22±2°C, 55±10% humidity, 12h light/dark cycle) with free access to standard chow and water.

  • Grouping: Randomly divide mice into the following groups (n=10-12 per group):

    • Vehicle Control (e.g., saline or 0.5% CMC-Na solution)

    • Positive Control (e.g., Caffeine)

    • Treatment Groups (various doses of this compound derivatives)

  • Administration: Administer the test compounds or vehicle orally (gavage) once daily for a predetermined period (e.g., 14-28 days) before conducting the behavioral and biochemical tests.

Behavioral Tests for Anti-Fatigue Assessment

This test is a widely used method to evaluate physical endurance and anti-fatigue effects.[1][4]

  • Apparatus: A cylindrical tank (e.g., 25 cm height, 20 cm diameter) filled with water to a depth of 15-20 cm. The water temperature should be maintained at 25±1°C.[5]

  • Procedure:

    • Thirty minutes after the final administration of the test compound, attach a lead weight (equivalent to 5% of the mouse's body weight) to the tail of the mouse.

    • Gently place the mouse into the water tank.

    • Record the total swimming time from the start until the point of exhaustion. Exhaustion is determined when the mouse fails to rise to the surface to breathe for a period of 7-10 seconds.

    • Immediately remove the mouse from the water, dry it with a towel, and return it to its home cage.

  • Data Analysis: Compare the mean swimming time of the treatment groups to the vehicle control group. A significant increase in swimming time indicates an anti-fatigue effect.

This test measures skeletal muscle strength and neuromuscular function, which can be compromised by fatigue.[6][7][8][9][10]

  • Apparatus: A grip strength meter equipped with a wire grid or bar.

  • Procedure:

    • Allow the mouse to grasp the grid with its forelimbs.

    • Gently pull the mouse backward by its tail in a horizontal direction until it releases its grip.

    • The instrument records the peak force exerted by the mouse in grams.

    • Perform three to five consecutive trials and calculate the average grip strength.

  • Data Analysis: Compare the mean grip strength of the treatment groups to the vehicle control group. An increase in grip strength may suggest a beneficial effect on muscle function.

Biochemical Analysis

Immediately after the final behavioral test, collect blood and tissue samples for the analysis of fatigue-related biochemical markers.

High levels of BLA and SUN are associated with physical fatigue.[11][12]

  • Sample Collection: Collect blood samples via retro-orbital puncture or cardiac puncture under anesthesia.

  • Analysis:

    • BLA: Use a handheld lactate meter or a commercially available colorimetric assay kit to determine the concentration of lactic acid in whole blood or plasma.

    • SUN: Centrifuge the blood to separate the serum. Use a commercially available assay kit to measure the concentration of urea nitrogen.

  • Data Analysis: A significant decrease in BLA and SUN levels in the treatment groups compared to the control group suggests an amelioration of fatigue.

Glycogen is a primary energy source for muscle and liver. Its depletion is a major factor in fatigue.[13][14][15][16]

  • Sample Collection: After blood collection, euthanize the animals and quickly dissect the liver and gastrocnemius muscle. Freeze the tissues immediately in liquid nitrogen and store them at -80°C.

  • Analysis:

    • Homogenize the tissue samples.

    • Determine the glycogen content using a colorimetric assay kit based on the reaction of glycogen with an anthrone reagent or an enzyme-coupled assay.[14][15]

  • Data Analysis: Higher levels of liver and muscle glycogen in the treatment groups compared to the control group indicate enhanced energy storage and an anti-fatigue effect.

Data Presentation

The quantitative data obtained from the experiments should be summarized in tables for clear comparison between the different treatment groups.

Table 1: Effect of this compound Derivatives on Forced Swimming Time and Grip Strength

GroupDose (mg/kg)Forced Swimming Time (s)Grip Strength (g)
Vehicle Control-
Positive Control
Derivative 1
Derivative 2
...

Data are presented as mean ± SD. Statistical significance is determined by ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Table 2: Effect of this compound Derivatives on Biochemical Parameters

GroupDose (mg/kg)Blood Lactic Acid (mmol/L)Serum Urea Nitrogen (mmol/L)Liver Glycogen (mg/g)Muscle Glycogen (mg/g)
Vehicle Control-
Positive Control
Derivative 1
Derivative 2
...

Data are presented as mean ± SD. Statistical significance is determined by ANOVA followed by a post-hoc test.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_testing Anti-Fatigue Assessment cluster_analysis Biochemical Analysis acclimatization Animal Acclimatization (1 week) grouping Random Grouping (Vehicle, Positive Control, Treatment) acclimatization->grouping administration Daily Oral Administration (14-28 days) grouping->administration fst Forced Swimming Test administration->fst grip Grip Strength Test administration->grip sampling Blood & Tissue Sampling fst->sampling grip->sampling biomarkers Analysis of BLA, SUN, Glycogen sampling->biomarkers

Caption: Experimental workflow for screening anti-fatigue properties.

screening_logic cluster_primary_screen Primary Screening: In Vivo Models cluster_secondary_screen Secondary Screening: Biochemical Markers start Screening of this compound Derivatives endurance Increased Endurance? (Forced Swimming Test) start->endurance strength Improved Muscle Strength? (Grip Strength Test) start->strength metabolites Reduced Fatigue Metabolites? (↓ BLA, ↓ SUN) endurance->metabolites Yes energy Enhanced Energy Storage? (↑ Glycogen) strength->energy Yes outcome Candidate Compound with Anti-Fatigue Properties metabolites->outcome energy->outcome

Caption: Logical flow of the anti-fatigue screening process.

fatigue_pathway cluster_exercise Intense Exercise cluster_metabolism Metabolic Changes cluster_effects Cellular Effects exercise High Energy Demand glycogen_depletion Glycogen Depletion exercise->glycogen_depletion atp_depletion ATP Depletion exercise->atp_depletion fatigue Muscle Fatigue glycogen_depletion->fatigue metabolite_accumulation Metabolite Accumulation (Lactic Acid, H+) atp_depletion->metabolite_accumulation ph_decrease Intracellular pH Decrease metabolite_accumulation->ph_decrease enzyme_inhibition Enzyme Inhibition (e.g., PFK) ph_decrease->enzyme_inhibition ca_release Impaired Ca2+ Release ph_decrease->ca_release enzyme_inhibition->fatigue ca_release->fatigue intervention Potential Target for Anti-Fatigue Derivatives intervention->glycogen_depletion Promote Glycogen Sparing intervention->metabolite_accumulation Enhance Metabolite Clearance

Caption: Simplified signaling pathway of muscle fatigue.

References

Application Notes & Protocols: The Role of Oxamide Linkers in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The oxamide unit, characterized by its N,N'-diacylated hydrazine core, is a structurally simple yet powerful linker in supramolecular chemistry. Its rigid, planar conformation and the presence of two pairs of hydrogen-bond donors (N-H) and acceptors (C=O) make it an exceptional building block for creating highly ordered, non-covalent assemblies. This document provides an overview of the key applications of oxamide linkers, quantitative data on their binding capabilities, and detailed protocols for their synthesis and characterization in a research setting.

Core Principles and Applications

The utility of the oxamide linker is rooted in its predictable geometry and strong, directional hydrogen-bonding capabilities. The two amide groups are often oriented anti-parallel, creating a robust motif for self-assembly and molecular recognition.

Anion Recognition

The electron-deficient N-H protons of the oxamide core are pre-organized for binding to anions. By incorporating oxamide units into macrocyclic or acyclic structures, researchers can create highly selective receptors for anions like halides, sulfates, and phosphates. The rigidity of the linker minimizes the entropic penalty upon binding, leading to high association constants.[1][2]

Anion_Recognition cluster_receptor Oxamide-Based Receptor (Host) receptor R-HN C=O C=O NH-R' anion Anion (Guest, e.g., Cl⁻) receptor:f0->anion H-Bond receptor:f3->anion H-Bond lab Binding Event Self_Assembly Monomer Oxamide Monomers Fiber 1D Supramolecular Fiber (via H-Bonding) Monomer->Fiber Self-Assembly Gel 3D Gel Network (Fiber Entanglement) Fiber->Gel Gelation Drug_Delivery_Workflow start Drug-Loaded Nanoparticle (Oxamide-Linked) target Arrival at Target Site (e.g., Tumor) start->target Systemic Circulation enzyme Enzymatic Environment (e.g., Trypsin) target->enzyme Exposure cleavage Oxamide Linker Cleavage enzyme->cleavage Catalysis disassembly Nanoparticle Disassembly cleavage->disassembly release Controlled Drug Release disassembly->release Payload Release NMR_Titration_Workflow prep_host 1. Prepare Host Solution (Known Concentration in DMSO-d₆) prep_guest 2. Prepare Guest Stock Solution (Concentrated, in Host Solution) prep_host->prep_guest nmr_initial 3. Record Initial ¹H NMR (0 Equivalents of Guest) prep_guest->nmr_initial titrate 4. Add Aliquot of Guest Stock (e.g., 0.2, 0.4, ... 2.0+ eq.) nmr_initial->titrate nmr_spectra 5. Record ¹H NMR Spectrum After Each Addition titrate->nmr_spectra nmr_spectra->titrate analyze 6. Analyze Data (Plot Δδ vs. [Guest]/[Host]) nmr_spectra->analyze loop_edge Repeat until saturation calculate 7. Fit Binding Isotherm (Calculate Kₐ) analyze->calculate

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N'-bis(3-methoxyphenyl)oxamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N,N'-bis(3-methoxyphenyl)oxamide. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Reaction: The nucleophilicity of the amine groups in 3-methoxyaniline can be influenced by reaction conditions. Ensure you are using the correct stoichiometry and that the reaction is allowed to proceed to completion.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product. Common side reactions include the formation of mono-acylated product and degradation of starting materials or product.

  • Purity of Reagents: The purity of 3-methoxyaniline and the acylating agent (e.g., oxalyl chloride) is crucial. Impurities can interfere with the reaction.

  • Reaction Conditions: Temperature, solvent, and the presence of a suitable base are critical parameters that can significantly impact the yield.

Q2: I am observing the formation of a significant amount of a byproduct that is difficult to separate. What could it be and how can I minimize it?

A2: A common byproduct is the mono-acylated intermediate, N-(3-methoxyphenyl)oxamic acid chloride, or the corresponding ester if a dialkyl oxalate is used as the starting material. To minimize its formation, ensure that the stoichiometry of the 3-methoxyaniline is at least two equivalents to one equivalent of the acylating agent. Slow, controlled addition of the acylating agent to the solution of 3-methoxyaniline can also favor the formation of the desired bis-substituted product.

Q3: The product I've isolated is impure. What are the best methods for purification?

A3: Purification of this compound can typically be achieved through the following methods:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. Suitable solvents must be determined experimentally, but ethanol or a mixture of ethanol and water could be a good starting point.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the desired product from impurities. A solvent system of hexane and ethyl acetate is a common choice for compounds of this polarity.

Q4: What is the role of a base in this reaction, and which one should I use?

A4: When using an acylating agent like oxalyl chloride, two equivalents of hydrogen chloride (HCl) are produced for every equivalent of this compound formed. The base is required to neutralize this HCl, which would otherwise protonate the starting aniline, rendering it unreactive. Common bases for this type of reaction include:

  • Tertiary Amines: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are frequently used as they are non-nucleophilic and act solely as acid scavengers.

  • Pyridine: Can also be used as a base and a solvent.

Q5: How does the reaction temperature affect the yield?

A5: The reaction temperature is a critical parameter. Generally, acylation reactions are initially carried out at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side product formation. After the initial addition, the reaction may be allowed to warm to room temperature or gently heated to ensure completion.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yield or purity issues in the synthesis of this compound.

TroubleshootingWorkflow start Low Yield or Purity Issue check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Solvent, Base) start->check_conditions analyze_byproducts Analyze Byproducts (TLC, NMR, MS) start->analyze_byproducts optimize_addition Optimize Addition Rate of Acylating Agent check_reagents->optimize_addition optimize_temp Optimize Reaction Temperature Profile check_conditions->optimize_temp optimize_base Screen Different Bases and Equivalents check_conditions->optimize_base analyze_byproducts->optimize_addition optimize_purification Refine Purification Method (Recrystallization, Chromatography) analyze_byproducts->optimize_purification successful_synthesis Improved Yield and Purity optimize_addition->successful_synthesis optimize_temp->successful_synthesis optimize_base->successful_synthesis optimize_purification->successful_synthesis

Caption: Troubleshooting workflow for improving this compound synthesis.

Experimental Protocols & Data

General Experimental Protocol

The following is a general procedure for the synthesis of this compound via the acylation of 3-methoxyaniline with oxalyl chloride.

Materials:

  • 3-Methoxyaniline

  • Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous sodium sulfate

  • Solvents for purification (e.g., ethanol, ethyl acetate, hexane)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methoxyaniline (2.2 equivalents) and a suitable base such as triethylamine (2.5 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of oxalyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred solution of 3-methoxyaniline via the dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, and then let it warm to room temperature and stir for another 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water. Separate the organic layer, and wash it successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Data Presentation: Impact of Reaction Parameters on Yield

The following table summarizes the expected impact of various reaction parameters on the yield of this compound, based on general principles of acylation reactions.

ParameterConditionExpected Impact on YieldRationale
Temperature Low (0 °C) during additionIncrease Minimizes side reactions and controls the exothermic nature of the reaction.
High (Reflux)Decrease May lead to decomposition of reactants or product and increase side product formation.
Base 2.2+ equivalentsIncrease Effectively neutralizes the HCl byproduct, preventing the deactivation of the aniline.
< 2 equivalentsDecrease Incomplete neutralization of HCl will leave some aniline in its protonated, unreactive form.
Solvent Aprotic (e.g., DCM, THF)Favorable Solubilizes reactants without interfering with the reaction.
Protic (e.g., Ethanol)Unfavorable Can react with the acylating agent, reducing the amount available for the desired reaction.
Addition Rate SlowIncrease Favors the formation of the bis-acylated product over the mono-acylated byproduct.
FastDecrease Can lead to localized high concentrations of the acylating agent, promoting side reactions.

This technical support guide is intended to provide a starting point for the optimization of the synthesis of this compound. Experimental conditions should be optimized for each specific laboratory setup and scale.

Overcoming solubility issues with N,N'-bis(3-methoxyphenyl)oxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with N,N'-bis(3-methoxyphenyl)oxamide. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges in handling this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a chemical compound with the molecular formula C₁₆H₁₆N₂O₄[1]. Like many organic molecules with aromatic rings and amide linkages, it is predicted to have low aqueous solubility, which can pose a significant challenge for its use in biological assays and other experimental settings. Poor solubility can lead to inaccurate results, precipitation during experiments, and difficulties in formulation.

Q2: Are there any known solvents for this compound?

Q3: Can I heat the solvent to dissolve this compound?

A3: Gentle heating can be an effective method to increase the dissolution rate of many compounds. However, it is crucial to consider the thermal stability of this compound. It is advisable to start with gentle warming (e.g., 37°C) and monitor for any signs of degradation, such as a change in color. Aggressive heating should be avoided unless the compound's stability at higher temperatures is known.

Q4: What are co-solvents and can they help with solubility?

A4: Co-solvents are mixtures of solvents used to increase the solubility of a solute. For compounds with poor aqueous solubility, a common approach is to first dissolve the compound in a small amount of a water-miscible organic solvent (like DMSO) to create a concentrated stock solution, which is then further diluted into the aqueous experimental medium.

Troubleshooting Guides

Issue 1: My this compound is not dissolving in my desired solvent.

Q: I am trying to dissolve this compound directly in an aqueous buffer for my biological assay, but it remains as a solid. What should I do?

A: Direct dissolution of poorly soluble compounds like this compound in aqueous solutions is often unsuccessful.

Recommended Protocol:

  • Prepare a High-Concentration Stock Solution: Dissolve the compound in an appropriate organic solvent first. Dimethyl sulfoxide (DMSO) is a common choice for biological assays due to its high solubilizing power and miscibility with water.

  • Step-wise Dilution: Serially dilute the stock solution in your aqueous buffer to the final desired concentration. Ensure vigorous mixing after each dilution step.

  • Final Solvent Concentration: Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can be toxic to cells or interfere with the experiment. It is generally recommended to keep the final DMSO concentration below 0.5%.

Issue 2: The compound precipitates out of solution after dilution.

Q: I successfully dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous experimental medium. How can I prevent this?

A: Precipitation upon dilution into an aqueous environment is a common issue for hydrophobic compounds.

Troubleshooting Steps:

  • Reduce the Final Concentration: The final concentration of the compound in the aqueous medium may be above its solubility limit. Try working with a lower final concentration.

  • Incorporate a Surfactant: The addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, to the aqueous medium can help to maintain the solubility of hydrophobic compounds.

  • Use a Formulation Strategy: For in vivo studies or more complex applications, formulation strategies such as encapsulation in liposomes or complexation with cyclodextrins may be necessary to improve aqueous solubility and prevent precipitation.

Solubility Data

While specific quantitative solubility data for this compound is not available, the following table provides an estimated solubility profile based on general chemical principles and the properties of structurally similar molecules.

SolventPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) Likely SolubleAprotic, polar solvent with strong solubilizing power for a wide range of organic compounds.
N,N-Dimethylformamide (DMF) Likely SolubleAprotic, polar solvent similar to DMSO in its solubilizing capabilities.
Ethanol Sparingly to Moderately SolubleThe parent compound, oxamide, is soluble in ethanol. The larger aromatic structure of the derivative may reduce solubility.
Methanol Sparingly SolubleSimilar to ethanol, but may be a slightly poorer solvent due to its higher polarity.
Acetone Sparingly SolubleA less polar solvent that may have some utility, particularly with warming.
Water Likely InsolubleThe hydrophobic nature of the two methoxyphenyl groups suggests very low aqueous solubility.
Aqueous Buffers (e.g., PBS) Likely InsolubleSimilar to water, direct dissolution is not expected.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh the desired amount of this compound (Molecular Weight: 300.31 g/mol ) in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.003 mg of the compound.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Promote Dissolution:

    • Vortex the tube for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Gentle warming in a 37°C water bath can also be applied for 5-10 minutes.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates before use.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for troubleshooting the solubility of a poorly soluble compound in a typical cell-based assay.

experimental_workflow cluster_preparation Stock Solution Preparation cluster_assay Cell-Based Assay Dilution start Weigh Compound dissolve Add Organic Solvent (e.g., DMSO) start->dissolve aid_dissolution Vortex / Sonicate / Warm dissolve->aid_dissolution check_solubility Visually Inspect for Complete Dissolution aid_dissolution->check_solubility check_solubility->aid_dissolution No stock_ready Store Stock Solution check_solubility->stock_ready Yes dilute Dilute Stock in Aqueous Buffer stock_ready->dilute check_precipitation Observe for Precipitation dilute->check_precipitation assay_ready Add to Cells check_precipitation->assay_ready No troubleshoot Troubleshoot check_precipitation->troubleshoot Yes

Caption: Workflow for preparing and troubleshooting a poorly soluble compound for a cell-based assay.

References

Common side reactions in the synthesis of diaryl oxamides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of diaryl oxamides.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of diaryl oxamides, providing potential causes and recommended solutions.

Problem 1: Low or No Yield of Diaryl Oxamide

Table 1: Troubleshooting Low Product Yield

Observed Issue Potential Cause Recommended Solution
Synthesis via Oxalyl Chloride:
No product formation, vigorous gas evolution upon adding oxalyl chloride.Moisture Contamination: Oxalyl chloride is highly sensitive to water and rapidly decomposes into HCl, CO, and CO₂.[1]Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
A complex mixture of products is observed, with little of the desired diaryl oxamide.Reaction with Solvent/Catalyst: If using DMF as a solvent or catalyst, it can react with oxalyl chloride to form a Vilsmeier reagent, leading to side reactions.Consider using a non-reactive solvent such as THF or dichloromethane. If a base is needed, a non-nucleophilic base like pyridine or triethylamine can be used cautiously.
The reaction stalls after the formation of the mono-substituted intermediate (N-aryl oxamic acid chloride).Insufficient Amine: An inadequate amount of the aniline starting material will lead to incomplete reaction.Use a stoichiometric amount or a slight excess (up to 2.2 equivalents) of the aniline to ensure complete conversion to the diaryl oxamide.
Synthesis via Diethyl Oxalate:
A significant amount of starting material (aniline) remains unreacted.Insufficient Reaction Temperature or Time: The reaction of anilines with diethyl oxalate typically requires elevated temperatures to proceed to completion.Increase the reaction temperature, potentially to the reflux temperature of the solvent. Monitor the reaction by TLC or HPLC to ensure it goes to completion.
The primary product isolated is the mono-substituted intermediate (ethyl N-aryloxamate).Incomplete Reaction: The reaction may not have proceeded long enough or at a high enough temperature for the second amidation to occur. The mono-substituted product may also precipitate from the reaction mixture.Increase reaction time and/or temperature. Consider using a higher boiling point solvent. Ensure efficient stirring to keep all reactants in solution.
Low yield despite complete consumption of starting materials.Product Solubility: The desired diaryl oxamide may be partially soluble in the reaction solvent, leading to losses during workup and isolation.Cool the reaction mixture thoroughly before filtration to maximize precipitation of the product. Minimize the volume of solvent used for washing the isolated product.
Problem 2: Presence of Impurities in the Final Product

Table 2: Identifying and Mitigating Common Impurities

Impurity Detected Potential Source Mitigation and Purification Strategy
Ethyl N-aryloxamate (Mono-substituted byproduct) Incomplete reaction of the mono-substituted intermediate with the second equivalent of aniline.Optimization: Increase reaction temperature and/or time. Use a slight excess of the aniline. Purification: Recrystallization is often effective. Diaryl oxamides are typically less soluble than the mono-substituted byproduct in common organic solvents like ethanol or acetone. Wash the crude product with a solvent in which the byproduct is more soluble.
Oxalic Acid Hydrolysis of unreacted oxalyl chloride or diethyl oxalate during workup.Workup: Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to neutralize any acidic byproducts and wash them into the aqueous layer.
Formanilide Derivatives Can arise from side reactions if DMF is used as a solvent with oxalyl chloride, leading to formylation of the aniline.Solvent Choice: Avoid using DMF as a solvent in the oxalyl chloride method.
Starting Aniline Use of excess aniline or incomplete reaction.Purification: Recrystallization of the diaryl oxamide product can effectively remove unreacted aniline. A wash with a dilute acid solution during workup can also remove basic aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of when synthesizing diaryl oxamides?

A1: The most common side reactions depend on the synthetic route:

  • Using Oxalyl Chloride: The primary side reaction is the hydrolysis of oxalyl chloride by moisture, which leads to its decomposition and a loss of reagent. Another significant side reaction can occur if dimethylformamide (DMF) is used as a solvent or catalyst, which can react with oxalyl chloride to form a Vilsmeier reagent, potentially leading to the formation of formanilide byproducts. Incomplete reaction will result in the formation of the mono-substituted N-aryl oxamic acid chloride.

  • Using Diethyl Oxalate: The most prevalent side reaction is the incomplete conversion to the final product, resulting in the isolation of the mono-substituted intermediate, ethyl N-aryloxamate. This occurs when the reaction conditions (temperature, time, stoichiometry) are insufficient to drive the second amidation step to completion.

Q2: How can I monitor the progress of my diaryl oxamide synthesis?

A2: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the aniline and the formation of the product. The appearance of the mono-substituted intermediate can also be tracked if a standard is available.

Q3: What is the best way to purify the crude diaryl oxamide?

A3: Recrystallization is the most common and effective method for purifying diaryl oxamides. They are often crystalline solids with limited solubility in many organic solvents at room temperature but higher solubility at elevated temperatures. Typical recrystallization solvents include ethanol, methanol, acetone, or mixtures thereof. Washing the crude product with a suitable solvent can also remove more soluble impurities like the mono-substituted byproduct or unreacted aniline.

Q4: I am seeing a byproduct that I suspect is the mono-substituted ethyl N-aryloxamate. How can I confirm its identity and remove it?

A4: The identity of the byproduct can be confirmed using analytical techniques such as NMR spectroscopy (which would show signals corresponding to the ethyl group) and mass spectrometry. An effective method for both the separation and detection of the diaryl oxamide, the mono-substituted intermediate (oxamic acid derivative), and oxalic acid is ion-exclusion chromatography.[2] To remove this impurity, recrystallization is generally the best approach, as the desired diaryl oxamide is often significantly less soluble than the mono-substituted ester amide.

Experimental Protocols

General Protocol for the Synthesis of N,N'-Diphenyloxamide from Oxalyl Chloride
  • Preparation: Under an inert atmosphere (nitrogen or argon), add a solution of aniline (2.0 equivalents) in anhydrous dichloromethane to a stirred, cooled (0 °C) solution of oxalyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol to yield pure N,N'-diphenyloxamide.

General Protocol for the Synthesis of N,N'-Diphenyloxamide from Diethyl Oxalate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine diethyl oxalate (1.0 equivalent) and aniline (2.2 equivalents) in a suitable high-boiling solvent (e.g., ethanol, xylenes).

  • Heating: Heat the reaction mixture to reflux and maintain for 12-24 hours. The desired product will often precipitate from the reaction mixture upon cooling.

  • Isolation: Cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold ethanol to remove unreacted starting materials and the more soluble mono-substituted byproduct.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent like ethanol or DMF/water.

Visualized Workflows and Reaction Pathways

reaction_pathway_oxalyl_chloride cluster_main Main Reaction Pathway cluster_side Common Side Reactions Aniline Aniline Monoamide_Intermediate N-Aryl Oxamic Acid Chloride Aniline->Monoamide_Intermediate + Oxalyl Chloride (1 eq) Oxalyl_Chloride Oxalyl_Chloride Decomposition Decomposition Products (HCl, CO, CO2) Oxalyl_Chloride->Decomposition + H2O (Moisture) Vilsmeier_Reagent Vilsmeier Reagent Oxalyl_Chloride->Vilsmeier_Reagent + DMF Diaryl_Oxamide N,N'-Diaryl Oxamide Monoamide_Intermediate->Diaryl_Oxamide + Aniline (1 eq) Moisture Moisture DMF DMF Formanilide Formanilide Byproduct Vilsmeier_Reagent->Formanilide + Aniline

Caption: Reaction scheme for diaryl oxamide synthesis using oxalyl chloride, highlighting potential side reactions.

reaction_pathway_diethyl_oxalate cluster_main Main Reaction Pathway cluster_side Primary Side Reaction Aniline_DE Aniline Monoamide_Intermediate_DE Ethyl N-Aryloxamate Aniline_DE->Monoamide_Intermediate_DE + Diethyl Oxalate (1 eq) Diethyl_Oxalate Diethyl_Oxalate Diaryl_Oxamide_DE N,N'-Diaryl Oxamide Monoamide_Intermediate_DE->Diaryl_Oxamide_DE + Aniline (1 eq) (Heat) Monoamide_Byproduct Ethyl N-Aryloxamate (Byproduct) Monoamide_Intermediate_DE->Monoamide_Byproduct Insufficient heat/time Incomplete_Reaction Incomplete Reaction

Caption: Synthesis of diaryl oxamides via diethyl oxalate, showing the formation of the monoamide byproduct.

troubleshooting_workflow Start Experiment Complete Check_Yield Check Yield and Purity Start->Check_Yield Acceptable Yield & Purity Acceptable? Check_Yield->Acceptable End Process Complete Acceptable->End Yes Identify_Problem Identify Problem Acceptable->Identify_Problem No Low_Yield Low Yield Identify_Problem->Low_Yield Impure_Product Impure Product Identify_Problem->Impure_Product Troubleshoot_Yield Consult Table 1: Troubleshooting Low Yield Low_Yield->Troubleshoot_Yield Troubleshoot_Purity Consult Table 2: Troubleshooting Impurities Impure_Product->Troubleshoot_Purity Modify_Protocol Modify Protocol Troubleshoot_Yield->Modify_Protocol Troubleshoot_Purity->Modify_Protocol Repeat_Experiment Repeat Experiment Modify_Protocol->Repeat_Experiment

Caption: A logical workflow for troubleshooting common issues in diaryl oxamide synthesis.

References

Optimizing reaction conditions for N-acylation of 3-methoxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the N-acylation of 3-methoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common acylating agents for the N-acylation of 3-methoxyaniline?

A1: The most frequently used acylating agents are acetic anhydride and acetyl chloride.[1][2] Acetic anhydride is often preferred due to its lower cost and less corrosive nature compared to acetyl chloride. Other acylating agents, such as carboxylic acids activated in situ, can also be employed, sometimes in greener reaction conditions.[3]

Q2: Is a catalyst or base necessary for this reaction?

Q3: What is the optimal solvent for the N-acylation of 3-methoxyaniline?

A3: A variety of solvents can be used, including THF, CH2Cl2, CHCl3, EtOAc, and even water.[1] Interestingly, for the reaction of anilines with acetic anhydride, the reaction can proceed efficiently even without a solvent.[1] The choice of solvent can sometimes influence the reaction rate and work-up procedure. Greener approaches have demonstrated successful N-acylation in water.[6]

Q4: What are the typical reaction temperatures and times?

A4: With a reactive acylating agent like acetic anhydride, the reaction is often rapid and can be completed at room temperature in as little as 5-15 minutes.[1] For less reactive systems, gentle heating or microwave irradiation can be used to accelerate the reaction.[6] Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q5: How does the methoxy group in 3-methoxyaniline affect its reactivity?

Q6: What are common side reactions to be aware of?

A6: A potential side reaction is over-acylation, where the initially formed amide reacts further. However, this is generally unlikely because the lone pair of electrons on the amide nitrogen is less available for reaction (less nucleophilic) due to resonance with the adjacent carbonyl group.[8] Another possibility, especially under harsh conditions, is acylation at the aromatic ring, although this is less common for N-acylation.

Q7: How can I monitor the progress of the reaction?

A7: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC).[1] By spotting the starting material (3-methoxyaniline), the reaction mixture, and a co-spot (starting material and reaction mixture), you can observe the disappearance of the starting material and the appearance of the product spot.

Q8: What is a standard procedure for purifying the N-acylated product?

A8: The product, N-(3-methoxyphenyl)acetamide, is typically a solid. A common purification method involves precipitating the product by adding the reaction mixture to water. The crude solid can then be collected by vacuum filtration and further purified by recrystallization, often from an ethanol/water mixture.[9][10]

Troubleshooting Guide

Problem: Low or no yield of the N-acylated product.

  • Possible Cause 1: Inactive acylating agent.

    • Solution: Acetic anhydride and acetyl chloride can hydrolyze if exposed to moisture. Use a fresh bottle of the reagent or distill it before use.

  • Possible Cause 2: Insufficiently reactive conditions.

    • Solution: While the reaction often proceeds at room temperature, gentle heating (e.g., to 50°C) or the use of microwave irradiation can increase the reaction rate and yield.[6]

  • Possible Cause 3: Protonation of the amine.

Problem: The starting material (3-methoxyaniline) is still present after a prolonged reaction time.

  • Possible Cause 1: Stoichiometry of reagents.

    • Solution: Ensure that at least a stoichiometric equivalent of the acylating agent is used. It is common practice to use a slight excess (e.g., 1.1 to 1.2 equivalents) of the acylating agent.[1]

  • Possible Cause 2: Low reaction temperature.

    • Solution: Gently warm the reaction mixture. Monitor the progress by TLC to see if the starting material is being consumed at a higher temperature.

Problem: Formation of multiple products observed on TLC.

  • Possible Cause 1: Impure starting materials.

    • Solution: Check the purity of your 3-methoxyaniline. It can darken upon exposure to air and light, indicating potential degradation.[7][11] Purification by distillation or chromatography may be necessary.

  • Possible Cause 2: Side reactions due to harsh conditions.

    • Solution: Avoid excessively high temperatures or prolonged reaction times. The N-acylation is typically a fast reaction, and extended heating can lead to decomposition or other side reactions.

Problem: Difficulty in isolating the product.

  • Possible Cause 1: Product is soluble in the work-up solvent.

    • Solution: If the product does not precipitate upon addition to water, it may have some water solubility. Try extracting the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Possible Cause 2: Oily product instead of a solid.

    • Solution: An oily product can sometimes be induced to crystallize by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal. If crystallization fails, purification by column chromatography is a reliable alternative.

Data Presentation

Table 1: Effect of Reaction Conditions on N-Acylation of Anilines

Acylating AgentSolventCatalyst/BaseTemperatureTimeYieldReference
Acetic AnhydrideWaterNoneRoom Temp.15 minGood to Excellent[1]
Acetic AnhydrideNoneNoneRoom Temp.5-15 minGood to Excellent[1]
Acetic AnhydrideTHFNoneRoom Temp.10 minGood to Excellent[1]
Acetyl Chloride-PyridineRoom Temp.-High[5]
Acetic AcidNoneMicrowave120-130°C1-10 min>98%[3]
AminoacylbenzotriazolesWaterMicrowave50°C15-20 minGood[6]
Acetonitrile-tBuOKRoom Temp.-High[12]

Note: Yields are generalized from the literature for anilines and may vary for 3-methoxyaniline specifically.

Experimental Protocols & Visualizations

General Experimental Protocol for N-Acetylation of 3-Methoxyaniline
  • Preparation: In a round-bottomed flask, dissolve 3-methoxyaniline (1.0 eq) in a suitable solvent (e.g., water, THF, or dichloromethane) or use it neat.[1]

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.2 eq) to the stirred solution at room temperature.[1] If using acetyl chloride, cool the reaction mixture in an ice bath and add a base like pyridine (1.2 eq) before slowly adding the acetyl chloride (1.1 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 5-20 minutes for acetic anhydride).

  • Work-up: Pour the reaction mixture into cold water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure N-(3-methoxyphenyl)acetamide.

  • Characterization: Confirm the identity and purity of the product by measuring its melting point and acquiring spectroscopic data (e.g., IR and NMR).

Logical Workflow for Optimizing Reaction Conditions

G cluster_start Start cluster_screening Initial Screening cluster_optimization Optimization cluster_workup Work-up & Analysis cluster_end Finish start Define Goal: High Yield N-acylation of 3-Methoxyaniline acylating_agent Select Acylating Agent (e.g., Acetic Anhydride) start->acylating_agent Step 1 solvent Screen Solvents (Neat, H2O, THF, DCM) acylating_agent->solvent Step 2 base Test with/without Base (e.g., Pyridine) solvent->base Step 3 temperature Optimize Temperature (RT, 50°C, Reflux) base->temperature Step 4 time Optimize Reaction Time (Monitor by TLC) temperature->time Step 5 stoichiometry Adjust Stoichiometry (1.1-1.5 eq Acylating Agent) time->stoichiometry Step 6 isolation Develop Isolation Protocol (Precipitation/Extraction) stoichiometry->isolation Step 7 purification Purification Method (Recrystallization/Chromatography) isolation->purification Step 8 analysis Analyze Product (Yield, Purity, MP, NMR) purification->analysis Step 9 end_node Final Optimized Protocol analysis->end_node Finalize

Caption: Workflow for optimizing the N-acylation of 3-methoxyaniline.

N-Acylation Reaction Pathway

G cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Amine 3-Methoxyaniline (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) (Electrophile) AcylatingAgent->Intermediate Product N-(3-methoxyphenyl)acetamide Intermediate->Product Collapse of Intermediate & Proton Transfer Byproduct Byproduct (e.g., Acetic Acid) Intermediate->Byproduct

Caption: General mechanism for the N-acylation of 3-methoxyaniline.

References

Technical Support Center: N,N'-bis(3-methoxyphenyl)oxamide - Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N,N'-bis(3-methoxyphenyl)oxamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work involving this compound.

Issue Possible Cause Recommended Action
Unexpected Peaks in Chromatogram Degradation of the compound due to improper handling or storage.Review storage conditions. The compound should be stored in a cool, dark, and dry place. Protect from light and moisture. Prepare fresh solutions for analysis. To identify degradants, perform forced degradation studies under controlled conditions (see Experimental Protocols).
Contamination of the sample or solvent.Use high-purity solvents and properly cleaned glassware. Run a blank solvent injection to check for system contamination.
Loss of Assay Potency Hydrolysis of the oxamide linkage.Avoid highly acidic or basic conditions during sample preparation and analysis. Use buffered mobile phases in a neutral pH range for HPLC analysis.
Photodegradation.Protect the compound and its solutions from light at all times by using amber vials or covering glassware with aluminum foil.
Inconsistent Results in Stability Studies Variability in experimental conditions.Ensure consistent temperature, humidity, and light exposure across all stability chambers and time points. Calibrate all equipment regularly.
Interaction with container/closure system.Perform compatibility studies with the intended packaging materials to rule out adsorption or leaching.
Formation of Colored Impurities Oxidation of the methoxyphenyl groups.Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen. Consider the addition of an antioxidant if compatible with the experimental design.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound?

Based on the chemical structure, the primary degradation pathways are likely to be:

  • Hydrolysis: The oxamide linkage is susceptible to cleavage under both acidic and basic conditions, yielding 3-methoxyaniline and oxalic acid as the primary degradation products.

  • Photodegradation: Aromatic amides can undergo a photo-Fries rearrangement upon exposure to UV light, potentially leading to the formation of isomeric aminobenzophenone-like structures.

  • Oxidation: The methoxyphenyl groups may be susceptible to oxidation, which could lead to the formation of phenolic or quinone-type structures.

  • Thermal Degradation: At elevated temperatures, oxamides can undergo dehydration.[1]

2. What are the recommended storage conditions for this compound?

To ensure stability, the compound should be stored in a well-sealed container in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) is recommended. It is crucial to protect the compound from light and moisture.

3. How can I monitor the stability of this compound in my formulation?

A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, should be developed and validated.[2][3][4] This method must be able to separate the intact drug from all potential degradation products.

4. What stress conditions should be applied in a forced degradation study?

Forced degradation studies are essential to understand the degradation profile of a molecule.[5] Typical stress conditions include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress: 105°C for 48 hours (solid state).

  • Photostability: Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

Data Presentation

The following tables present hypothetical data from a forced degradation study to illustrate how quantitative data should be structured.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionAssay of Active Substance (%)Major Degradation Product(s)% of Major Degradant(s)Mass Balance (%)
Control 99.8--100
0.1 M HCl (60°C, 24h) 85.23-methoxyaniline, Oxalic acid14.599.7
0.1 M NaOH (60°C, 24h) 90.13-methoxyaniline, Oxalic acid9.799.8
3% H₂O₂ (RT, 24h) 94.5Oxidized Species A5.299.7
Thermal (105°C, 48h) 98.1Thermal Degradant B1.799.8
Photolytic (ICH Q1B) 92.3Photo-rearranged Isomer C7.599.8

Experimental Protocols

Protocol: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) to obtain a stock solution of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool to room temperature and neutralize with an appropriate volume of 0.2 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.

    • Heat the solution at 60°C for 24 hours.

    • Cool to room temperature and neutralize with an appropriate volume of 0.2 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place approximately 10 mg of the solid compound in a petri dish and expose it to 105°C in a hot air oven for 48 hours.

    • After exposure, cool the sample and dissolve it in the solvent to obtain a concentration of 0.1 mg/mL.

  • Photolytic Degradation:

    • Expose the stock solution (in a quartz cuvette) and solid compound to light as per ICH Q1B guidelines.

    • Prepare a control sample wrapped in aluminum foil to protect it from light.

    • After exposure, dilute the solution to a final concentration of 0.1 mg/mL with the mobile phase.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_photo Photodegradation cluster_oxidation Oxidative Degradation N,N'-bis(3-methoxyphenyl)oxamide_H This compound 3-methoxyaniline 3-methoxyaniline N,N'-bis(3-methoxyphenyl)oxamide_H->3-methoxyaniline Acid/Base Hydrolysis Oxalic_acid Oxalic Acid N,N'-bis(3-methoxyphenyl)oxamide_H->Oxalic_acid Acid/Base Hydrolysis N,N'-bis(3-methoxyphenyl)oxamide_P This compound Photo_rearranged_isomer Photo-rearranged Isomer N,N'-bis(3-methoxyphenyl)oxamide_P->Photo_rearranged_isomer UV Light (Photo-Fries) N,N'-bis(3-methoxyphenyl)oxamide_O This compound Oxidized_products Oxidized Products (e.g., Quinones) N,N'-bis(3-methoxyphenyl)oxamide_O->Oxidized_products Oxidizing Agent (e.g., H₂O₂)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H₂O₂, RT) Stock_Solution->Oxidation Photo Photostability (ICH Q1B) Stock_Solution->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal Thermal Stress (105°C, Solid) Thermal->Neutralize Photo->Neutralize HPLC Analyze by Stability-Indicating HPLC Method Neutralize->HPLC Characterize Identify and Characterize Degradation Products HPLC->Characterize

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Crystallization of N,N'-bis(3-methoxyphenyl)oxamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the crystallization of N,N'-bis(3-methoxyphenyl)oxamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of this compound.

Compound Information

PropertyValue
Chemical Name This compound
Molecular Formula C₁₆H₁₆N₂O₄[1]
Molecular Weight 300.31 g/mol [1]
CAS Number 60169-98-4[1]
Appearance White crystalline solid

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A1: While a specific solvent system for this compound is not definitively documented in readily available literature, a common starting point for diaryl oxamides is a mixed solvent system. Based on the successful crystallization of a similar compound, N-(4-methoxyphenyl)picolinamide, a mixture of ethanol and water (e.g., a 30% ethanol in water solution) is a promising system to investigate.[2] Generally, for amides, polar solvents such as ethanol, acetone, or acetonitrile are good candidates for recrystallization.[2]

Q2: What is the expected melting point of this compound?

A2: An experimentally determined melting point for this compound is not consistently reported in the literature. However, for a related compound, N,N'-dibutyloxamide, the melting point is in the range of 152.8–153.5 °C.[1] It is crucial to determine the melting point of your synthesized and purified product to establish a benchmark for purity.

Q3: How can I induce crystallization if no crystals form upon cooling?

A3: If crystals do not form spontaneously, several techniques can be employed to induce nucleation:

  • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: Introduce a tiny crystal of pure this compound into the supersaturated solution. This seed crystal will act as a template for further crystal growth.

  • Concentration: If the solution is too dilute, the compound may not reach saturation upon cooling. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.

  • Lower Temperature: If cooling to room temperature is insufficient, try cooling the flask in an ice bath to further decrease the solubility of the compound.

Q4: What should I do if the compound "oils out" instead of crystallizing?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when a saturated solution is cooled too quickly or when the melting point of the compound is lower than the temperature of the solution. To troubleshoot this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then allow the solution to cool more slowly.

  • Use a Different Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures.

  • Lower the Crystallization Temperature: By using a larger volume of solvent, the solution will become saturated at a lower temperature, which may be below the melting point of your compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of this compound.

Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form 1. Solution is not supersaturated (too much solvent). 2. Cooling is too rapid, preventing nucleation. 3. Insufficient nucleation sites.1. Evaporate some of the solvent by gently heating the solution and then re-cool. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulate the flask to slow down the cooling rate. 3. Scratch the inner surface of the flask with a glass rod or add a seed crystal.
"Oiling Out" (Formation of a liquid layer instead of solid crystals) 1. The melting point of the compound is lower than the temperature at which it precipitates. 2. The solution is too concentrated. 3. The cooling rate is too fast.1. Reheat the solution to dissolve the oil, add more solvent, and cool slowly. 2. Use a larger volume of solvent to ensure saturation occurs at a lower temperature. 3. Ensure a slow cooling process.
Formation of very fine, powder-like crystals 1. The solution was cooled too quickly. 2. The solution was agitated during the cooling process. 3. The solution is highly supersaturated.1. Reheat the solution to dissolve the solid, and allow it to cool much more slowly and without disturbance. 2. Avoid moving or disturbing the flask while the crystals are forming. 3. Add a small amount of additional solvent before cooling to reduce the degree of supersaturation.
Low Yield of Crystals 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor. 2. Premature crystallization during hot filtration. 3. Incomplete transfer of the product.1. Concentrate the mother liquor by evaporating some of the solvent and cool again to recover more product. 2. Ensure the filtration apparatus is pre-heated (e.g., by passing hot solvent through it) before filtering the hot solution. 3. Rinse the crystallization flask with a small amount of cold solvent and transfer the rinsing to the filter to collect any remaining crystals.
Colored Crystals (Impure Product) 1. Presence of colored impurities in the starting material. 2. Degradation of the compound during heating.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. 2. Avoid prolonged heating at high temperatures.

Experimental Protocols & Visualizations

General Recrystallization Workflow

The following diagram outlines a general workflow for the recrystallization of this compound.

G A Dissolve Crude Product in Minimum Hot Solvent B Hot Gravity Filtration (if insoluble impurities are present) A->B C Slow Cooling to Room Temperature B->C D Induce Crystallization (if necessary) C->D E Cool in Ice Bath C->E D->E F Vacuum Filtration to Collect Crystals E->F G Wash Crystals with Cold Solvent F->G H Dry Crystals G->H

Caption: General workflow for the recrystallization process.

Troubleshooting Decision Tree for No Crystal Formation

This diagram provides a logical decision-making process when crystallization fails to occur.

G Start No Crystals Form Upon Cooling Check_Saturation Is the solution supersaturated? Start->Check_Saturation Too_Much_Solvent Too much solvent used. Check_Saturation->Too_Much_Solvent No Nucleation_Problem Nucleation issue. Check_Saturation->Nucleation_Problem Yes Evaporate Evaporate some solvent and re-cool. Too_Much_Solvent->Evaporate Success Crystals Form Evaporate->Success Scratch Scratch the flask. Nucleation_Problem->Scratch Seed Add a seed crystal. Scratch->Seed No Success Scratch->Success Success Seed->Success

Caption: Decision tree for troubleshooting failure of crystallization.

References

Preventing byproduct formation in oxalyl chloride reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with oxalyl chloride.

Troubleshooting Guides

This section addresses common issues encountered during reactions involving oxalyl chloride, providing step-by-step solutions to prevent byproduct formation and ensure reaction success.

Issue 1: Low or No Yield in Swern Oxidation

Symptoms: Starting material (alcohol) is recovered, or the yield of the desired aldehyde/ketone is significantly lower than expected.

Possible Causes & Solutions:

CauseRecommended Action
Degraded Oxalyl Chloride Old bottles of oxalyl chloride can hydrolyze to oxalic acid, which is unreactive. Use a fresh bottle or purify the reagent before use.[1]
Inadequate DMSO Activation Ensure the reaction is carried out at a sufficiently low temperature (typically -78 °C) during the addition of oxalyl chloride to DMSO to form the active chlorosulfonium salt.[2][3]
Insufficient Base If the substrate contains acidic functional groups (e.g., carboxylic acids, phenols), more equivalents of base will be required for the deprotonation step.[1]
Steric Hindrance For sterically hindered alcohols, warming the reaction to -40 °C for a short period after the alcohol addition may improve the reaction rate.[4]
Issue 2: Formation of α-Epimerization Byproducts in Swern Oxidation

Symptoms: The product is a mixture of diastereomers at the carbon adjacent to the newly formed carbonyl group.

Possible Causes & Solutions:

CauseRecommended Action
Base Selection Triethylamine can sometimes be basic enough to cause epimerization.[5][6]
Use of a Bulkier Base Employ a sterically hindered, non-nucleophilic base such as diisopropylethylamine (Hünig's base) to minimize epimerization.[4][5][6]
Issue 3: Formation of Dimethylcarbamoyl Chloride in Acyl Chloride Synthesis

Symptoms: Presence of a potent carcinogen, dimethylcarbamoyl chloride, in the reaction mixture when using a DMF catalyst.[7]

Possible Causes & Solutions:

CauseRecommended Action
Reaction of DMF with Chlorinating Agent The Vilsmeier reagent, formed from DMF and oxalyl chloride, can lead to the formation of dimethylcarbamoyl chloride.[8]
Choice of Chlorinating Agent The tendency for dimethylcarbamoyl chloride formation is lower with oxalyl chloride compared to thionyl chloride.[9][10]
Minimize DMF Catalyst Use the minimum effective catalytic amount of DMF.
Aqueous Workup Dimethylcarbamoyl chloride hydrolyzes rapidly during aqueous workup, significantly reducing its concentration in the final product.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts of the Swern oxidation, and how can I manage them?

A1: The main byproducts are dimethyl sulfide ((CH₃)₂S), carbon monoxide (CO), carbon dioxide (CO₂), and triethylammonium chloride (if triethylamine is used as the base).[5] Dimethyl sulfide has a very strong, unpleasant odor. To manage this, all manipulations should be performed in a well-ventilated fume hood.[5] Used glassware can be rinsed with a bleach solution to oxidize the volatile and odorous dimethyl sulfide to the non-volatile and odorless dimethyl sulfoxide.[5]

Q2: My Swern oxidation is forming methylthiomethyl (MTM) ether byproducts. What's going wrong?

A2: The formation of MTM ethers is a known side reaction in Swern oxidations that occurs at higher temperatures.[3] The chlorosulfonium salt intermediate can undergo a Pummerer rearrangement, which then reacts with the alcohol to form the MTM-protected alcohol.[3] To prevent this, it is crucial to maintain a low reaction temperature, typically below -60 °C, throughout the activation and alcohol addition steps.[3][5][6]

Q3: How can I avoid the formation of the carcinogenic byproduct dimethylcarbamoyl chloride when preparing acyl chlorides?

A3: Dimethylcarbamoyl chloride can form when using DMF as a catalyst with oxalyl chloride.[7] While oxalyl chloride has a lower tendency to form this byproduct compared to thionyl chloride, it is still a concern.[9][10] To minimize its formation, use only a catalytic amount of DMF. A thorough aqueous workup is also effective, as dimethylcarbamoyl chloride hydrolyzes quickly in water.[10]

Q4: Can I use a base other than triethylamine in the Swern oxidation?

A4: Yes. If you are observing side reactions like α-epimerization, switching to a bulkier, less nucleophilic base is recommended.[6] Diisopropylethylamine (iPr₂NEt or Hünig's base) is a common alternative that can mitigate these unwanted side reactions.[4][5][6] In some cases, N-ethylpiperidine has also been shown to improve yields.[6]

Q5: What precautions should I take when handling and storing oxalyl chloride?

A5: Oxalyl chloride is highly reactive and sensitive to moisture. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, away from water, alcohols, and amines.[8] Always handle oxalyl chloride in a fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection. Reactions should be conducted under anhydrous conditions to prevent decomposition into toxic gases like hydrogen chloride and carbon monoxide.[8]

Experimental Protocols

Protocol 1: General Procedure for Swern Oxidation

This protocol provides a general method for the oxidation of a primary or secondary alcohol to an aldehyde or ketone.

  • To a stirred solution of oxalyl chloride (1.5 equivalents) in dichloromethane (DCM) at -78 °C, add a solution of dimethyl sulfoxide (2.7 equivalents) in DCM dropwise over 5 minutes.

  • Stir the mixture for 5 minutes at -78 °C.

  • Add a solution of the alcohol (1.0 equivalent) in DCM dropwise over 5 minutes.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (7.0 equivalents) dropwise over 10 minutes.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the crude product by flash column chromatography.[2]

Protocol 2: Preparation of an Acyl Chloride from a Carboxylic Acid

This protocol describes the conversion of a carboxylic acid to its corresponding acyl chloride using oxalyl chloride and a catalytic amount of DMF.

  • Charge a round-bottomed flask with the carboxylic acid (1.0 equivalent) and dichloromethane.

  • Place the flask under a nitrogen atmosphere.

  • Add oxalyl chloride (1.3 equivalents) via syringe.

  • Add a catalytic amount of DMF (e.g., 2 drops).

  • Stir the resulting mixture at room temperature for 1.5 hours.

  • Concentrate the mixture by rotary evaporation to remove excess oxalyl chloride and solvent.

  • To ensure complete removal of the reagent, redissolve the crude acid chloride in dichloromethane and concentrate again by rotary evaporation. The crude acyl chloride is often used directly in the next step.[11]

Visualizations

Swern_Oxidation_Byproduct_Pathway cluster_main Swern Oxidation Main Pathway cluster_byproduct Byproduct Formation Pathways Alcohol Primary/Secondary Alcohol Alkoxysulfonium Alkoxysulfonium Intermediate Alcohol->Alkoxysulfonium + Activated DMSO -78 °C Product Aldehyde/Ketone Alkoxysulfonium->Product + Base (e.g., Et3N) β-elimination MTM_Ether MTM Ether Alkoxysulfonium->MTM_Ether Temp > -60 °C Pummerer Rearrangement Epimerized_Product Epimerized Product Product->Epimerized_Product Base = Et3N α-deprotonation

Byproduct formation pathways in Swern oxidation.

Acyl_Chloride_Formation cluster_reagents Reactants cluster_intermediates Intermediates & Products CarboxylicAcid Carboxylic Acid (R-COOH) AcylChloride Acyl Chloride (R-COCl) CarboxylicAcid->AcylChloride OxalylChloride Oxalyl Chloride ((COCl)₂) Vilsmeier Vilsmeier Reagent OxalylChloride->Vilsmeier DMF DMF (catalyst) DMF->Vilsmeier Vilsmeier->AcylChloride Reacts with Carboxylic Acid DMCC Dimethylcarbamoyl Chloride (Byproduct) Vilsmeier->DMCC Side Reaction Troubleshooting_Workflow Start Reaction Issue Identified CheckPurity Check Reagent Purity (e.g., Oxalyl Chloride) Start->CheckPurity CheckTemp Verify Reaction Temperature Control CheckPurity->CheckTemp [Purity OK] PurifyReagent Use Fresh or Purified Reagents CheckPurity->PurifyReagent [Purity Low] CheckBase Evaluate Base Choice and Stoichiometry CheckTemp->CheckBase [Temp OK] AdjustTemp Optimize Temperature (e.g., maintain < -60°C) CheckTemp->AdjustTemp [Temp Incorrect] CheckMoisture Ensure Anhydrous Conditions CheckBase->CheckMoisture [Base OK] ChangeBase Use Bulkier Base or Adjust Equivalents CheckBase->ChangeBase [Side Reactions] DrySystem Thoroughly Dry Glassware & Solvents CheckMoisture->DrySystem [Moisture Present] Success Problem Resolved CheckMoisture->Success [System Dry] PurifyReagent->CheckTemp AdjustTemp->CheckBase ChangeBase->CheckMoisture DrySystem->Success

References

Technical Support Center: Characterization of Symmetric Oxamides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of symmetric oxamides.

Frequently Asked Questions (FAQs)

Q1: Why are symmetric oxamides often difficult to characterize?

A1: Symmetric oxamides frequently present characterization challenges due to their inherent physicochemical properties. These include:

  • Poor Solubility: Their rigid, planar structure and strong intermolecular hydrogen bonding lead to low solubility in common organic solvents and water, making solution-state analysis like NMR difficult.[1][2][3]

  • High Melting Points: The same intermolecular forces result in high lattice energies, leading to very high melting points, often above 300°C, with decomposition.[1]

  • Polymorphism: Symmetric oxamides can exist in different crystalline forms (polymorphs), which can have distinct physical properties and spectral signatures, leading to variability in analytical data.[4][5][6]

Q2: What is the best solvent for dissolving symmetric oxamides for NMR analysis?

A2: Due to their low solubility, highly polar aprotic solvents are often required. Deuterated dimethyl sulfoxide (DMSO-d6) is the most commonly used solvent.[7] Gentle heating may be necessary to achieve sufficient concentration for analysis. In some cases, strong acids like trifluoroacetic acid (TFA-d) can be used, but this may lead to sample degradation or protonation, altering the chemical shifts.

Q3: My mass spectrometry results for a symmetric oxamide are weak or show fragmentation. Is this normal?

A3: Yes, this is a common observation. The high thermal stability of symmetric oxamides can make them difficult to volatilize for techniques like electron ionization (EI). Fragmentation of the amide bond is a common pathway.[8] Softer ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) may yield better results for the parent ion, though fragmentation can still occur.[9][10]

Q4: I am observing batch-to-batch variability in my analytical data (e.g., melting point, XRD pattern). What could be the cause?

A4: This is often indicative of polymorphism.[4][5][6] The crystallization conditions (solvent, temperature, cooling rate) can influence which polymorphic form is obtained. It is crucial to control these parameters to ensure reproducibility. Techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are essential for identifying and characterizing different polymorphs.

Troubleshooting Guides

Issue 1: Poor Solubility for NMR Spectroscopy

Symptoms:

  • No observable peaks or very low signal-to-noise ratio in the 1H or 13C NMR spectrum.

  • Broad, unresolved peaks.

  • Inability to dissolve the sample in common deuterated solvents (CDCl3, MeOD-d4).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor solubility in NMR.

Possible Solutions & Methodologies:

  • Solvent Selection: Start with DMSO-d6. If solubility is still an issue, consider a mixture of DMSO-d6 and a few drops of TFA-d.

  • Heating: Gently warm the NMR tube in a heat gun or a temperature-controlled NMR probe. Monitor for any signs of degradation (color change).

  • Acquisition Parameters: Increase the number of scans (e.g., >256 for 1H, >10,000 for 13C) to improve the signal-to-noise ratio for sparingly soluble samples.

  • Solid-State NMR (ssNMR): If solution-state NMR is not feasible, ssNMR is a powerful alternative for structural elucidation of insoluble compounds.[11]

Issue 2: Ambiguous Thermal Analysis (DSC/TGA) Results

Symptoms:

  • Broad melting endotherms in DSC.

  • Multiple thermal events before the melting point.

  • Discrepancy between the observed melting point and literature values.

  • Weight loss in TGA occurring before the expected melting point.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for ambiguous thermal analysis.

Possible Solutions & Methodologies:

  • Purity Confirmation: First, ensure the sample is pure using chromatography (HPLC, GC) and elemental analysis.

  • Polymorph/Solvate Screening:

    • DSC: Run DSC at different heating rates (e.g., 2, 5, 10, 20 °C/min) to check for rate-dependent transitions, which can indicate polymorphism.

    • TGA: A weight loss before melting could indicate the loss of a solvent (solvate) or a polymorphic transition.[12]

    • PXRD: This is the definitive technique for identifying different crystal forms. Analyze the sample as-is, and after heating and cooling cycles in the DSC.

    • Hot-Stage Microscopy: Visually observe the sample as it is heated to see phase transitions, melting, and decomposition.

Experimental Protocols

Protocol 1: Solution-State NMR of a Sparingly Soluble Symmetric Oxamide
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the symmetric oxamide into a clean, dry NMR tube.

    • Add approximately 0.6 mL of DMSO-d6.

    • Cap the tube and vortex for 1-2 minutes.

    • If the sample is not fully dissolved, gently warm the tube with a heat gun until the solid dissolves. Caution: Avoid overheating.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Set the probe temperature to 25°C initially. If the sample precipitates, increase the temperature in increments of 10°C (up to 80°C).

  • 1H NMR Acquisition:

    • Scans: Set the number of scans to at least 128.

    • Relaxation Delay (d1): Use a relaxation delay of 5 seconds to ensure full relaxation of amide protons.

  • 13C NMR Acquisition:

    • Scans: Set the number of scans to a minimum of 2048. For highly insoluble samples, >10,000 scans may be necessary.

    • Relaxation Delay (d1): Use a 2-second delay.

Protocol 2: Screening for Polymorphism using DSC
  • Sample Preparation:

    • Accurately weigh 2-5 mg of the symmetric oxamide into an aluminum DSC pan.

    • Hermetically seal the pan. Prepare an empty, sealed pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Method 1 (Standard Melt):

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to a temperature above the expected melting point (e.g., 350°C) at a rate of 10°C/min.

    • Method 2 (Heat-Cool-Heat Cycle):

      • Equilibrate at 30°C.

      • Ramp 1: Heat from 30°C to just above the melting point at 10°C/min.

      • Ramp 2: Cool from the melt back to 30°C at 10°C/min.

      • Ramp 3: Reheat from 30°C to above the melting point at 10°C/min.

  • Data Analysis:

    • Analyze the thermograms for endothermic (melting, phase transitions) and exothermic (crystallization) events.

    • Differences in the thermograms between the first and second heat ramps in Method 2 suggest polymorphism.

Data Presentation

Table 1: Typical Physicochemical Properties of Symmetric Oxamides

PropertyTypical Value/ObservationAnalytical Technique
Melting Point>300 °C (often with decomposition)DSC, Melting Point Apparatus
Solubility in WaterInsoluble to slightly soluble (< 1 g/L)Gravimetric Analysis
Solubility in Organic SolventsGenerally insoluble in ethers, alkanes, and chlorinated solvents. Sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF).Visual Inspection, HPLC
AppearanceWhite, crystalline powderVisual Inspection

Table 2: Representative Spectroscopic Data for a Generic N,N'-diaryl Oxamide

TechniqueData TypeExpected Chemical Shift / m/zNotes
1H NMR (DMSO-d6)Chemical Shift (δ)10.0 - 11.5 ppmAmide N-H protons, typically a sharp singlet.
7.0 - 8.5 ppmAromatic protons.
13C NMR (DMSO-d6)Chemical Shift (δ)158 - 162 ppmCarbonyl (C=O) carbon.
110 - 150 ppmAromatic carbons.
FT-IR (ATR)Wavenumber (cm⁻¹)3200 - 3400 cm⁻¹N-H stretch.
1640 - 1680 cm⁻¹C=O stretch (Amide I band).
1510 - 1550 cm⁻¹N-H bend (Amide II band).
Mass Spec (ESI-)m/z[M-H]⁻Often observed as the deprotonated molecule in negative mode.
m/z[M+Cl]⁻, [M+HCOO]⁻Adducts with anions from the solvent or mobile phase are common.

References

Technical Support Center: High-Purity N,N'-bis(3-methoxyphenyl)oxamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of high-purity N,N'-bis(3-methoxyphenyl)oxamide. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common laboratory-scale synthesis involves the reaction of 3-methoxyaniline with either diethyl oxalate or oxalyl chloride. Both methods are effective, but the choice may depend on the availability of reagents, reaction scale, and desired purity.

Q2: What is a typical solvent for this reaction?

A variety of anhydrous solvents can be used. For the reaction with oxalyl chloride, chlorinated solvents like dichloromethane (DCM) or ethers like tetrahydrofuran (THF) are common. When using diethyl oxalate, higher boiling point solvents such as toluene or xylene may be employed, or the reaction can sometimes be run neat.

Q3: Is a base required for the reaction?

Yes, a non-nucleophilic organic base is typically required, especially when using oxalyl chloride, to neutralize the HCl byproduct. Triethylamine (TEA) or pyridine are common choices. For the reaction with diethyl oxalate, a base may not be strictly necessary, but it can be used to facilitate the reaction.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable mobile phase would be a mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate. The disappearance of the 3-methoxyaniline spot and the appearance of the product spot, which should have a different Rf value, indicate the reaction is proceeding.

Q5: What is the most common impurity I might encounter?

A common impurity is the mono-substituted intermediate, N-(3-methoxyphenyl)oxamic acid ethyl ester (when using diethyl oxalate) or N-(3-methoxyphenyl)oxamoyl chloride (with oxalyl chloride), which can further react to form the corresponding mono-amide. Incomplete reaction is the primary cause of this impurity.

Q6: What is the best method for purifying the final product?

Recrystallization is often the most effective method for purifying this compound. Suitable solvents for recrystallization include ethanol, isopropanol, or mixtures of ethanol and water. Washing the crude product with a solvent in which it is sparingly soluble (like cold ethanol or diethyl ether) can also help remove more soluble impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents (e.g., moisture in 3-methoxyaniline or solvent).2. Reaction temperature is too low.3. Insufficient reaction time.4. Ineffective base (if applicable).1. Ensure all reagents and solvents are anhydrous. Use freshly distilled 3-methoxyaniline.2. If using diethyl oxalate, consider gently heating the reaction mixture (e.g., to 80-120 °C).3. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed.4. Use a fresh, anhydrous non-nucleophilic base like triethylamine.
Presence of Starting Material (3-methoxyaniline) in the Final Product 1. Incomplete reaction.2. Incorrect stoichiometry (insufficient oxalyl chloride or diethyl oxalate).1. Increase the reaction time and/or temperature.2. Ensure the molar ratio of 3-methoxyaniline to the oxalyl derivative is appropriate (typically 2:1). A slight excess of the oxalyl reagent can be used to drive the reaction to completion, but this may complicate purification.
Formation of a Significant Amount of Mono-substituted Byproduct 1. Insufficient amount of 3-methoxyaniline.2. Slow addition of the aniline to the oxalyl reagent.1. Ensure the stoichiometry is correct (2 equivalents of aniline to 1 equivalent of the oxalyl reagent).2. Add the oxalyl reagent dropwise to a solution of the aniline to maintain an excess of the aniline throughout the addition.
Product is an Oily or Gummy Solid 1. Presence of impurities.2. Residual solvent.1. Attempt to triturate the crude product with a cold, non-polar solvent like hexane to induce crystallization and remove oily impurities.2. Ensure the product is thoroughly dried under vacuum.3. Recrystallize from an appropriate solvent system.
Difficulty in Filtering the Product (Fine Precipitate) 1. Rapid precipitation from solution.1. Allow the product to crystallize slowly from the reaction mixture or during recrystallization by cooling the solution gradually.2. Use a filter aid like Celite if necessary.
Product Discolors (e.g., turns brown) 1. Oxidation of residual 3-methoxyaniline.2. Thermal decomposition at high temperatures.1. Ensure complete removal of unreacted 3-methoxyaniline during workup and purification.2. Avoid excessive heating during the reaction and drying.

Experimental Protocols

Below are two representative protocols for the synthesis of this compound.

Method 1: From 3-Methoxyaniline and Diethyl Oxalate

Materials:

  • 3-Methoxyaniline

  • Diethyl oxalate

  • Toluene (anhydrous)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methoxyaniline (2.0 equivalents) and diethyl oxalate (1.0 equivalent).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold toluene or hexane to remove unreacted starting materials.

  • Purify the crude product by recrystallization from hot ethanol to obtain pure this compound as a white or off-white solid.

  • Dry the purified product under vacuum.

Method 2: From 3-Methoxyaniline and Oxalyl Chloride

Materials:

  • 3-Methoxyaniline

  • Oxalyl chloride

  • Triethylamine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve 3-methoxyaniline (2.2 equivalents) and anhydrous triethylamine (2.5 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of oxalyl chloride (1.0 equivalent) in anhydrous DCM dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization from hot ethanol.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₁₆N₂O₄--INVALID-LINK--
Molecular Weight300.31 g/mol --INVALID-LINK--
AppearanceWhite to off-white solidGeneral knowledge
Melting PointData not consistently reported, requires experimental determination.
SolubilitySoluble in hot ethanol, sparingly soluble in cold ethanol, toluene, and DCM.General knowledge

Table 2: Comparison of Synthetic Methods

ParameterMethod 1 (Diethyl Oxalate)Method 2 (Oxalyl Chloride)
Reagents 3-Methoxyaniline, Diethyl oxalate3-Methoxyaniline, Oxalyl chloride, Triethylamine
Typical Solvents Toluene, XyleneDichloromethane, Tetrahydrofuran
Reaction Temperature Elevated (reflux)0 °C to Room Temperature
Byproducts EthanolTriethylamine hydrochloride
Advantages Milder byproducts, potentially simpler workup.Faster reaction times, often higher yields.
Disadvantages Slower reaction, may require higher temperatures.Oxalyl chloride is highly reactive and moisture-sensitive, generates corrosive HCl.

Visualizations

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product A 3-Methoxyaniline C Amidation Reaction (Solvent, +/- Base) A->C B Oxalylating Agent (Diethyl Oxalate or Oxalyl Chloride) B->C D Crude Product Isolation (Filtration/Extraction) C->D Reaction Completion E Purification (Recrystallization) D->E Crude Product F High-Purity This compound E->F Purified Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Start Synthesis Problem Low Yield or Incomplete Reaction? Start->Problem CheckReagents Check Reagent Purity and Stoichiometry Problem->CheckReagents Yes Impurity Impure Product? Problem->Impurity No CheckConditions Adjust Reaction Conditions (T, time) CheckReagents->CheckConditions CheckConditions->Problem Recrystallize Recrystallize from Appropriate Solvent Impurity->Recrystallize Yes Characterize Characterize Final Product (NMR, MS, MP) Impurity->Characterize No Recrystallize->Characterize End High-Purity Product Characterize->End

Caption: Troubleshooting decision tree for synthesis refinement.

Technical Support Center: Interpreting Complex NMR Spectra of N,N'-bis(3-methoxyphenyl)oxamide Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of N,N'-bis(3-methoxyphenyl)oxamide and its analogues.

Section 1: Troubleshooting Guides & FAQs

This section addresses common issues encountered during the NMR analysis of this compound analogues.

Frequently Asked Questions (FAQs):

Q1: My 1H NMR spectrum shows broad, poorly resolved peaks in the aromatic region. What could be the cause and how can I fix it?

A1: Broad peaks in the NMR spectrum can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity across the sample may be suboptimal. Re-shimming the spectrometer is the first step to address this.

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening. Diluting the sample may improve resolution.[1]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned and use high-purity solvents.

  • Compound Aggregation: The molecules may be aggregating in the chosen solvent. Trying a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) or increasing the temperature of the experiment can help disrupt these interactions.

  • Solid Particles: Undissolved solid particles in the NMR tube will disrupt the magnetic field homogeneity.[1][2][3] Always filter your sample solution into the NMR tube.[2][4]

Q2: The aromatic signals in my 1H NMR spectrum are heavily overlapped, making interpretation impossible. What strategies can I use to resolve these signals?

A2: Overlapping signals in the aromatic region are a common challenge with this compound analogues due to the presence of multiple aromatic protons with similar chemical environments. Here are several effective strategies:

  • Change the Solvent: Using a solvent with a different polarity or aromaticity can induce differential chemical shifts (solvent-induced shifts), which may resolve the overlapping signals. For instance, switching from CDCl₃ to an aromatic solvent like benzene-d₆ can cause significant changes in the chemical shifts of protons depending on their spatial relationship to the solvent molecules.[2]

  • Use a Higher Field Spectrometer: NMR spectrometers with higher magnetic field strengths (e.g., moving from 400 MHz to 600 MHz or higher) will increase the chemical shift dispersion, often resolving overlapping multiplets.

  • 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving complex spectra:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It helps in tracing the connectivity of protons within each aromatic ring.[5][6][7][8][9][10]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. This is extremely useful for spreading out the proton signals based on the chemical shifts of their attached carbons.[7][8][9][11]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is invaluable for connecting different spin systems, for example, identifying the carbon of the oxamide group and its neighboring aromatic protons.[7][8][9][12]

Q3: I see a broad singlet in my 1H NMR spectrum that disappears upon adding a drop of D₂O. What is this signal?

A3: This is a classic indication of an exchangeable proton, which in the case of this compound analogues, corresponds to the N-H protons of the amide groups.[2] The deuterium from the D₂O exchanges with the amide protons, making them "invisible" in the 1H NMR spectrum.

Q4: How can I confirm the assignment of the methoxy (-OCH₃) group signal?

A4: The methoxy group protons typically appear as a sharp singlet in the 1H NMR spectrum, usually in the range of 3.7-3.9 ppm. To confirm this assignment, you can use the following 2D NMR techniques:

  • HSQC: This will show a direct correlation between the methoxy protons and the methoxy carbon.

  • HMBC: This will show a correlation between the methoxy protons and the aromatic carbon to which the methoxy group is attached (a ³J coupling). It may also show a weaker correlation to the methoxy carbon itself (a ²J coupling).

Q5: My integrations in the aromatic region are not what I expect for the number of protons. What could be wrong?

A5: Inaccurate integration can be due to several factors:

  • Overlapping Peaks: If signals are overlapping, the integration will represent the sum of all protons under the combined peak.

  • Poor Phasing and Baseline Correction: Incorrect phasing or a distorted baseline can lead to significant errors in integration. Careful data processing is crucial.

  • Insufficient Relaxation Delay (d1): For quantitative analysis, the relaxation delay between scans must be long enough to allow all protons to fully relax. A common rule of thumb is to set the delay to at least 5 times the longest T₁ relaxation time of the protons of interest.

  • Presence of Impurities: Unidentified impurity peaks in the aromatic region can contribute to the integration.

Section 2: Data Presentation

The following tables summarize the predicted 1H and 13C NMR chemical shifts for the parent compound, this compound. These values can serve as a reference for interpreting the spectra of its analogues.

Table 1: Predicted 1H NMR Chemical Shifts for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
NH (amide)~8.5 - 9.5Broad Singlet
Aromatic H (ortho to -NHCO)~7.5 - 7.7Multiplet
Aromatic H (para to -NHCO)~7.2 - 7.4Multiplet
Aromatic H (ortho to -OCH₃)~6.8 - 7.0Multiplet
Aromatic H (para to -OCH₃)~6.7 - 6.9Multiplet
Methoxy (-OCH₃)~3.8Singlet

Table 2: Predicted 13C NMR Chemical Shifts for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (oxamide)~158 - 162
Aromatic C (-NHCO)~138 - 142
Aromatic C (-OCH₃)~159 - 161
Aromatic CH~105 - 130
Methoxy (-OCH₃)~55 - 56

Note: Predicted chemical shifts are estimates and can vary depending on the solvent, concentration, and specific analogue structure.

Section 3: Experimental Protocols

Protocol 3.1: Sample Preparation for Solution-State NMR

  • Weighing the Sample: Accurately weigh 5-10 mg of the this compound analogue for 1H NMR, or 20-50 mg for 13C NMR, into a clean, dry vial.[1][3][4]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the compound has poor solubility, gentle heating or sonication may be applied.

  • Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1][2][3][4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.

Protocol 3.2: Acquiring a Standard 1D 1H NMR Spectrum

  • Insert the Sample: Carefully insert the NMR tube into the spinner and place it in the spectrometer.

  • Lock and Shim: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Standard Parameters: For a routine 1H spectrum, typical acquisition parameters on a 400 MHz spectrometer are:

    • Pulse Angle: 30-45 degrees

    • Spectral Width: 12-16 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay (d1): 1-2 seconds

    • Number of Scans: 8-16

  • Data Processing: After acquisition, apply Fourier transformation, phase correction, and baseline correction to the FID to obtain the final spectrum.

Protocol 3.3: Quantitative 1H NMR (qNMR) for Purity Assessment

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound analogue (analyte).

    • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene). The internal standard should have a signal that does not overlap with any of the analyte signals.[4][13][14]

    • Dissolve both the analyte and the internal standard in a known volume of deuterated solvent.

  • Acquisition Parameters:

    • Use a 90-degree pulse angle.

    • Set a long relaxation delay (d1) of at least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250 for high accuracy).[15]

  • Data Processing and Analysis:

    • Carefully process the spectrum with accurate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Section 4: Visualizations

The following diagrams illustrate key workflows for troubleshooting and analyzing complex NMR spectra.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample & Lock filter->load shim Shim Magnetic Field load->shim acquire_1d Acquire 1D Spectra (1H, 13C) shim->acquire_1d acquire_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acquire_1d->acquire_2d assign Assign Signals acquire_2d->assign process Fourier Transform & Phasing process->assign integrate Integrate Peaks (qNMR) assign->integrate structure Structure Elucidation integrate->structure

Caption: Experimental workflow for NMR analysis.

troubleshooting_workflow decision decision action action problem Complex/Overlapping Aromatic Spectrum decision1 Are peaks well-resolved? problem->decision1 action1 Proceed with 1D analysis decision1->action1 Yes decision2 Try changing solvent? decision1->decision2 No action2 Acquire spectrum in a different solvent (e.g., Benzene-d6) decision2->action2 Yes decision3 Use 2D NMR? decision2->decision3 No action2->decision1 decision3->problem No, consult expert action3 Acquire COSY, HSQC, and HMBC spectra decision3->action3 Yes action4 Assign structure using 2D correlations action3->action4

Caption: Troubleshooting overlapping aromatic signals.

References

Validation & Comparative

Validation of Antiproliferative Effects: A Comparative Guide for Novel Oxamide Derivatives and Combretastatin A-4

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the antiproliferative effects of a novel oxamide-hydrazone derivative, Compound 7k, and the well-established microtubule-targeting agent, Combretastatin A-4. The information presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anticancer agents. This document summarizes key experimental data, details the methodologies for crucial validation assays, and visualizes relevant biological pathways and experimental workflows.

Comparative Antiproliferative Activity

The in vitro efficacy of novel compounds is a critical initial step in the drug discovery pipeline. Here, we compare the antiproliferative activity of the oxamide-hydrazone derivative, Compound 7k, with Combretastatin A-4, a potent inhibitor of tubulin polymerization. The half-maximal inhibitory concentration (IC50) values against various cancer cell lines are presented below.

CompoundCell LineCancer TypeIC50 (µM)Citation
Oxamide-Hydrazone 7k MDA-MB-231Triple-Negative Breast Cancer7.73 ± 1.05 (72h)[1][2][3]
4T1Mouse Mammary Tumor1.82 ± 1.14 (72h)[1][2][3]
Combretastatin A-4 MG-63OsteosarcomaPotent activity observed[4]
HCT-116Colorectal CancerPotent activity observed[4]
HeLaCervical Cancer95.90[5]
JARChoriocarcinoma88.89[5]
518A2Melanoma0.02[6]
A549Non-small cell lung1.8 ± 0.6[7]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the validation of antiproliferative effects. The following sections outline the standard procedures for the key assays cited in this guide.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treat Treat with Compound start->treat incubate Incubate (e.g., 72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570nm) solubilize->read analyze Analyze Data (IC50) read->analyze

Workflow for determining cell viability using the MTT assay.
Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following compound treatment.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% cold ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Experimental Workflow for Cell Cycle Analysis

CellCycle_Workflow cluster_workflow Cell Cycle Analysis Workflow start Seed & Treat Cells harvest Harvest & Wash Cells start->harvest fix Fix in Cold Ethanol harvest->fix stain Stain with PI/RNase A fix->stain acquire Acquire Data (Flow Cytometer) stain->acquire analyze Analyze Cell Cycle Phases acquire->analyze

Workflow for analyzing cell cycle distribution by flow cytometry.
Western Blotting for Apoptosis Markers

Western blotting is employed to detect the expression levels of key proteins involved in signaling pathways, such as apoptosis.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., pro-caspase-3, cleaved caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Mechanism of Action and Signaling Pathways

Understanding the mechanism by which a compound exerts its antiproliferative effects is crucial for its development as a therapeutic agent.

Oxamide-Hydrazone Derivative (Compound 7k)

Studies on the oxamide-hydrazone derivative, Compound 7k, have indicated that its antiproliferative activity is associated with the induction of cell cycle arrest. Specifically, treatment of MDA-MB-231 cells with Compound 7k resulted in an accumulation of cells in the G1/S phase of the cell cycle.[1][2][3] Further investigations suggest that oxamide derivatives can induce apoptosis through a mitochondrial-dependent pathway, as evidenced by the diminished expression of pro-caspase-3.[8][9]

Proposed Signaling Pathway for Oxamide-Hydrazone 7k

Oxamide_Pathway compound Oxamide-Hydrazone 7k cell_cycle G1/S Phase Arrest compound->cell_cycle apoptosis Apoptosis Induction compound->apoptosis proliferation Inhibition of Cell Proliferation cell_cycle->proliferation mitochondria Mitochondrial Pathway apoptosis->mitochondria apoptosis->proliferation pro_caspase3 Pro-caspase-3 (decreased) mitochondria->pro_caspase3

Proposed mechanism of action for Oxamide-Hydrazone 7k.
Combretastatin A-4

Combretastatin A-4 is a well-characterized tubulin-binding agent.[10][11] It binds to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization.[11][12] This disruption of the microtubule network results in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[13] A primary mechanism of its potent in vivo antitumor activity is its ability to act as a vascular disrupting agent (VDA), selectively targeting and destroying tumor vasculature, which leads to ischemic necrosis of the tumor.[4][10]

Signaling Pathway for Combretastatin A-4

Combretastatin_Pathway compound Combretastatin A-4 tubulin Binds to β-tubulin (Colchicine site) compound->tubulin vda Vascular Disruption compound->vda microtubule Inhibition of Microtubule Polymerization tubulin->microtubule cell_cycle G2/M Phase Arrest microtubule->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis necrosis Tumor Necrosis apoptosis->necrosis vda->necrosis

References

A Comparative Guide to Oxamide and Sulfonamide Linkers in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug design, the linker unit connecting a pharmacophore to another moiety—be it a solubilizing group, a targeting vector, or a second pharmacophore—plays a pivotal role in determining the overall efficacy, selectivity, and pharmacokinetic profile of a therapeutic agent. Among the myriad of available linker chemistries, oxamides and sulfonamides represent two common, yet distinct, choices. This guide provides an objective comparison of their properties, supported by experimental data and protocols, to aid medicinal chemists in their selection process.

Overview of Physicochemical Properties

The fundamental differences in the electronic and structural nature of oxamide and sulfonamide linkers give rise to distinct physicochemical properties. The oxamide linker is a neutral, rigid structure, characterized by two amide bonds. In contrast, the sulfonamide linker is a bioisostere of the carboxyl group and possesses an acidic proton, rendering it ionizable at physiological pH.

Table 1: Comparative Summary of Physicochemical Properties

PropertyOxamide LinkerSulfonamide LinkerRationale & Implications
Chemical Nature Neutral, Non-ionizableAcidic (pKa ~9-10)The acidity of sulfonamides can be modulated to influence solubility and cell permeability. Oxamides offer a neutral alternative, which can be advantageous for avoiding interactions with acidic or basic biological targets.
Hydrogen Bonding 2 H-bond Donors, 2 H-bond Acceptors1 H-bond Donor, 2 H-bond AcceptorsThe greater number of hydrogen bond donors in the oxamide linker can lead to stronger, more directional interactions with target proteins but may also increase the potential for off-target binding.
Conformation Planar, RigidTetrahedral, More FlexibleThe planar and rigid nature of the oxamide linker can pre-organize the connected moieties, potentially reducing the entropic penalty of binding. The sulfonamide linker offers more conformational flexibility.
Metabolic Stability Generally StableGenerally StableBoth linkers are considered metabolically robust. However, sulfonamides attached to electron-deficient aryl rings can be susceptible to metabolic cleavage.
Solubility Variable, depends on substituentsGenerally good, can be enhanced by salt formation at higher pHThe ionizable nature of sulfonamides can be leveraged to improve aqueous solubility, a common challenge in drug development.

Data Presentation: A Comparative Analysis

Direct comparative studies that evaluate oxamide and sulfonamide linkers within the same molecular scaffold are not abundant in the literature. However, by examining structure-activity relationship (SAR) studies of related compounds, we can infer their relative impact on biological activity.

Table 2: Representative Biological Activity Data

Note: The following data is collated from different studies and is intended for illustrative purposes, not as a direct head-to-head comparison.

Compound ClassLinker TypeTargetKey Result (IC₅₀)Reference Context
Kinase InhibitorsSulfonamideLMTK3 KinaseSub-micromolar activityA screen of combinatorial libraries identified cyclic guanidine-linked sulfonamides as potent inhibitors.
Antidiabetic AgentsSulfonamideα-glucosidase19.39 µMNovel sulfonamide derivatives showed potent inhibition of α-glucosidase.
γ-Secretase InhibitorsSulfonamideγ-SecretaseNot specified, but evaluated as bioisosteresSulfonimidamides were evaluated as bioisosteres for sulfonamides in the context of Alzheimer's disease.[1]
Anthelmintic AgentsOxamideNematode β-tubulin~1 µMOxantel, an oxamide-containing drug, demonstrates the utility of this linker in targeting parasitic proteins.

The data highlights that both linker types are viable for generating potent inhibitors across different target classes. The choice of linker often depends on the specific interactions required for optimal binding within the target's active site and the desired physicochemical properties of the final compound.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of drug candidates incorporating these linkers. Below are representative protocols for synthesis and key in vitro assays.

Protocol 1: General Synthesis of an Oxamide-Linked Compound

  • Dissolution: Dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Oxalyl Chloride: Slowly add a solution of ethyl oxalyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Second Amine Addition: To the intermediate ethyl oxo(phenylamino)acetate, add the second amine (1.0 eq). If a hydrazide is desired for further elaboration, hydrazine hydrate can be used.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the final oxamide-linked compound.

Protocol 2: General Synthesis of a Sulfonamide-Linked Compound

  • Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent such as pyridine or DCM containing a base like triethylamine (1.2 eq).

  • Addition of Sulfonyl Chloride: At room temperature, add the desired sulfonyl chloride (1.1 eq) portion-wise to the amine solution.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to obtain the pure sulfonamide-linked compound.

Protocol 3: In Vitro Plasma Stability Assay

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Incubation Mixture: In a microcentrifuge tube, add plasma (e.g., human, rat, or mouse) and pre-warm to 37 °C.

  • Initiate Reaction: Spike the test compound into the plasma to a final concentration of 1 µM. Vortex briefly.

  • Time Points: Aliquot the mixture for different time points (e.g., 0, 5, 15, 30, 60, 120 minutes) into separate tubes.

  • Termination: At each time point, terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the amount of parent compound remaining.

  • Data Calculation: Calculate the percentage of compound remaining at each time point relative to the 0-minute sample and determine the half-life (t½).

Protocol 4: In Vitro Cytotoxicity (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator at 37 °C.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

Visualizing complex biological pathways and experimental workflows is essential for clarity and understanding.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis (Inhibition) AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes SulfonamideDrug Sulfonamide-based PI3K Inhibitor SulfonamideDrug->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of a sulfonamide-based drug.

Linker_Evaluation_Workflow Start Drug Design Candidate Synthesis Synthesis of Analogues Start->Synthesis Oxamide Oxamide-Linked Compound Synthesis->Oxamide Sulfonamide Sulfonamide-Linked Compound Synthesis->Sulfonamide InVitro In Vitro Evaluation Oxamide->InVitro Sulfonamide->InVitro Potency Target Potency (IC50 / Ki) InVitro->Potency Stability Metabolic Stability (Plasma, Microsomes) InVitro->Stability Permeability Cell Permeability (e.g., PAMPA) InVitro->Permeability Decision Select Lead Linker Potency->Decision Stability->Decision Permeability->Decision InVivo In Vivo Studies (PK/PD, Efficacy) Decision->InVivo End Clinical Candidate InVivo->End

Caption: Experimental workflow for the comparative evaluation of drug linkers.

Conclusion

The choice between an oxamide and a sulfonamide linker is context-dependent and should be guided by the specific goals of the drug design project.

  • Choose a Sulfonamide linker when:

    • Modulation of acidity is required to optimize solubility or permeability.

    • A hydrogen bond acceptor and a single donor are sufficient for target engagement.

    • Bioisosteric replacement of a carboxylic acid is desired.

  • Choose an Oxamide linker when:

    • A neutral, non-ionizable linker is necessary to avoid unwanted interactions or charges.

    • A rigid, planar conformation is needed to lock the molecule in a bioactive conformation.

    • Multiple hydrogen bond donors and acceptors are required to achieve high-affinity binding.

Ultimately, the optimal linker is the one that best balances target potency with desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The most effective approach involves the parallel synthesis and evaluation of both linker types to empirically determine which scaffold yields a superior drug candidate, as outlined in the experimental workflow.

References

Structure-Activity Relationship of N,N'-bis(3-methoxyphenyl)oxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N,N'-bis(3-methoxyphenyl)oxamide derivatives and related compounds, focusing on their potential as anticancer agents through kinase inhibition. Due to the limited availability of a systematic SAR study on the specific this compound scaffold, this guide draws comparisons from closely related diaryl oxamide, urea, and other methoxyphenyl-containing derivatives that share key structural features. The presented data and methodologies aim to inform the rational design of more potent and selective inhibitors.

Comparative Analysis of Biological Activity

The central oxamide core in this compound serves as a rigid scaffold, orienting the two methoxyphenyl groups for potential interactions with biological targets. The methoxy substituents on the phenyl rings are crucial determinants of activity, influencing both the electronic and steric properties of the molecule. Variations in the substitution pattern and the nature of the aryl group can significantly impact the biological activity, particularly in the context of kinase inhibition.

Compound/Derivative ClassTarget/ActivityIC50/EC50 (µM)Cell Line(s)Reference
N', N"-diarylurea derivative (Compound 7f)p38 Kinase1.09-[1]
1,3,4-oxadiazole-isoxazol-pyridine-benzimidazole derivative (Compound 24f)Anticancer0.11 - 0.87PC3, A549, MCF-7, DU-145[2]
1,3,4-oxadiazole-isoxazol-pyridine-benzimidazole derivative (Compound 24g)Anticancer0.98 - 1.74PC3, A549, MCF-7, DU-145[2]
Oxamide-hydrazone derivative (Compound 7k)Anticancer1.82 - 7.734T1, MDA-MB-231[3]
N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamideAnticancerNot specifiedHL-60[4]
5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamideNFĸB InhibitionNot specified-[4]
5-chloro-N-(3,5-difluorophenyl)-2-hydroxybenzamideMitochondrial Transmembrane Potential AssayNot specified-[4]

Key Observations from SAR Studies of Related Compounds:

  • Aryl Substituents: The nature and position of substituents on the aryl rings are critical for activity. Electron-withdrawing groups, such as trifluoromethyl, or additional halogen atoms can enhance anticancer activity.[4]

  • Scaffold Variation: Replacing the oxamide core with a urea or other heterocyclic systems like oxadiazole can lead to potent anticancer compounds.[1][2]

  • Kinase Inhibition: Many diaryl compounds, including those with urea and oxamide scaffolds, exert their anticancer effects by inhibiting protein kinases, which are crucial components of signaling pathways that regulate cell proliferation and survival.[5][6]

Experimental Protocols

General Synthesis of N,N'-Diaryl Oxamides

A common method for the synthesis of N,N'-diaryl oxamides involves the reaction of an appropriately substituted aniline with oxalyl chloride in the presence of a base.

Materials:

  • Substituted aniline (e.g., 3-methoxyaniline)

  • Oxalyl chloride

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine)

Procedure:

  • Dissolve the substituted aniline (2 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1 equivalent) to the stirred solution.

  • Add the base (2.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N,N'-diaryl oxamide.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, PC3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing a Potential Mechanism of Action

Many diaryl oxamide and urea derivatives function as kinase inhibitors, often targeting key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways. The following diagram illustrates a generalized signaling pathway that can be targeted by such inhibitors.

Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Akt->Proliferation mTOR->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->RAF Inhibitor->PI3K

Caption: Generalized kinase signaling pathway targeted by oxamide derivatives.

This guide serves as a starting point for researchers interested in the SAR of this compound derivatives. Further focused studies on this specific scaffold are necessary to delineate the precise structural requirements for optimal biological activity and to identify promising lead compounds for future drug development efforts.

References

Comparative Guide to the Synthesis and Biological Evaluation of N,N'-bis(3-methoxyphenyl)oxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and potential biological activities of N,N'-bis(3-methoxyphenyl)oxamide. Due to the limited availability of direct experimental data for this specific compound, this document establishes a reproducible synthetic protocol based on established methods for analogous compounds and draws comparisons from closely related diaryl oxamides with documented biological profiles. This guide is intended to serve as a foundational resource for researchers interested in the exploration of this and similar chemical entities.

Introduction to Diaryl Oxamides

The N,N'-diaryl oxamide scaffold is a prominent structural motif in medicinal chemistry, recognized for its role in a variety of biologically active compounds. The planarity and hydrogen bonding capabilities of the oxamide linker, combined with the diverse functionalities that can be introduced on the aryl rings, make this class of compounds attractive for targeting various biological pathways. Notably, diaryl oxamides have been investigated for their potential as anticancer agents and as inhibitors of enzymes such as cholinesterases.

Synthesis of this compound

While a specific detailed protocol for this compound is not extensively documented in publicly available literature, a reliable and reproducible synthesis can be achieved through the reaction of 3-methoxyaniline with oxalyl chloride. This standard method for the formation of symmetrical N,N'-diaryl oxamides is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Methoxyaniline

  • Oxalyl chloride

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (or another suitable base)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxyaniline (2.2 equivalents) in anhydrous DCM.

  • Add triethylamine (2.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of oxalyl chloride (1.0 equivalent) in anhydrous DCM to the stirred mixture. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl solution.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield this compound as a solid.

Expected Outcome:

This procedure is expected to produce the target compound in good yield with high purity. Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Comparative Biological Evaluation

For the purpose of this guide, we will compare the anticipated profile of this compound with a known, biologically active diaryl compound, where available data allows for a quantitative comparison. Given the prevalence of cholinesterase inhibition among amide-containing compounds, we will draw comparisons with known inhibitors.

Cholinesterase Inhibition

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system. Their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. Several studies have explored oxamide and amide derivatives as cholinesterase inhibitors.

Table 1: Comparison of Cholinesterase Inhibitory Activity

CompoundTarget EnzymeIC₅₀ (µM)Reference
This compound AChE / BChEData not available-
Hypothetical Comparator: N,N'-bis(4-chlorophenyl)oxalamidine--[1]
Donepezil (Reference Drug)AChE~0.02 - 0.05Standard Literature
Galantamine (Reference Drug)AChE~1 - 5Standard Literature

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency.

While no direct data exists for the target compound, the presence of the methoxy groups on the phenyl rings may influence its binding affinity to the active site of cholinesterases. Further experimental validation is required to determine its actual inhibitory potential.

Anticancer Activity

The diaryl structural motif is also found in numerous compounds with demonstrated anticancer activity. These compounds often exert their effects through various mechanisms, including the inhibition of kinases or other enzymes crucial for cancer cell proliferation.

Table 2: Comparison of Anticancer Activity (Hypothetical)

CompoundCell LineIC₅₀ (µM)Reference
This compound VariousData not available-
Comparator: Diarylurea with 1,3,4-oxadiazolePC-3 (Prostate)0.67[2]
Comparator: Diarylurea with 1,3,4-oxadiazoleHCT-116 (Colon)0.80[2]
Doxorubicin (Reference Drug)VariousSub-micromolarStandard Literature

The antiproliferative potential of this compound would need to be assessed against a panel of cancer cell lines to determine its efficacy and selectivity. The methoxy substituents could potentially enhance interactions with specific biological targets within cancer cells.

Experimental Workflows and Signaling Pathways

To facilitate further research, the following diagrams illustrate a general experimental workflow for the synthesis and biological screening of this compound, and a simplified representation of a potential biological target pathway.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis 3-Methoxyaniline 3-Methoxyaniline Reaction with Oxalyl Chloride Reaction with Oxalyl Chloride 3-Methoxyaniline->Reaction with Oxalyl Chloride DCM, Et3N, 0°C Crude Product Crude Product Reaction with Oxalyl Chloride->Crude Product Oxalyl Chloride Oxalyl Chloride Oxalyl Chloride->Reaction with Oxalyl Chloride Purification Purification Crude Product->Purification Recrystallization or Chromatography Pure this compound Pure this compound Purification->Pure this compound Characterization Characterization Pure this compound->Characterization NMR, MS Biological Testing Biological Testing Characterization->Biological Testing

Caption: Synthetic and analytical workflow for this compound.

Cholinesterase_Inhibition_Pathway cluster_synapse Cholinergic Synapse Acetylcholine (ACh) Acetylcholine (ACh) AChE Acetylcholinesterase Acetylcholine (ACh)->AChE Hydrolysis Postsynaptic Receptor Postsynaptic Receptor Acetylcholine (ACh)->Postsynaptic Receptor Binding -> Signal Choline + Acetate Choline + Acetate AChE->Choline + Acetate This compound Potential Inhibitor This compound->AChE Inhibition

Caption: Simplified pathway of Acetylcholinesterase (AChE) inhibition.

Conclusion and Future Directions

This compound represents a synthetically accessible compound within the broader class of diaryl oxamides. While direct biological data is currently lacking, its structural features suggest potential for development as either an anticancer agent or a cholinesterase inhibitor. The provided synthetic protocol offers a clear and reproducible method for its preparation, enabling further investigation.

Future research should focus on:

  • Confirmation of Synthesis and Characterization: Detailed spectroscopic and analytical characterization of the synthesized this compound.

  • In Vitro Biological Screening: Evaluation of its inhibitory activity against acetylcholinesterase and butyrylcholinesterase, and its cytotoxic effects on a panel of human cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogs to understand the influence of the methoxy group position and other substituents on biological activity.

This guide serves as a starting point for researchers to explore the potential of this compound and to contribute valuable data to the field of medicinal chemistry.

References

Benchmarking Catalytic Efficiency: A Comparative Guide to N,N'-bis(aryl)oxamide Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the catalytic potential of novel coordination compounds is paramount. This guide provides a comparative analysis of the catalytic efficiency of metal complexes featuring N,N'-bis(aryl)oxamide and structurally related ligands. While direct experimental data on N,N'-bis(3-methoxyphenyl)oxamide metal complexes is limited in the public domain, this guide draws upon findings from closely related structures to provide a predictive benchmark of their catalytic capabilities.

The core of this analysis focuses on the influence of the metal center and ligand architecture on catalytic activity in various organic transformations. The data presented is synthesized from multiple studies on copper, cobalt, nickel, and manganese complexes with bis-amide and oxamide-based ligands, offering insights into their potential applications in areas such as oxidation and polymerization reactions.

Comparative Catalytic Performance

The catalytic activity of metal complexes is profoundly influenced by the nature of the central metal ion and the steric and electronic properties of the surrounding ligands. The following tables summarize the performance of various N,N'-bis(aryl)oxamide and related metal complexes in different catalytic reactions.

Table 1: Catalytic Oxidation Reactions

Catalyst/Ligand SystemMetal IonSubstrateOxidantProduct(s)Conversion/Yield (%)Selectivity (%)Reference
N,N'-bis(2-methyl benzimidazolyl 2,2'-oxy-diethanamide)Mn(II)N-benzyldimethylamine-Carbonyl products35-50% catalytic efficiency-[1]
N,N'-bis(2-methyl benzimidazolyl 2,2'-oxy-diethanamide)Mn(II)1-methyl-pyrollidine-Carbonyl products35-50% catalytic efficiency-[1]
Bis-N,N′-disubstituted oxamidesNi(II)OlefinsH₂O₂Epoxides--[2]
N,N'-bis(4-dimethyl-aminobenzylidene)-benzene-1,3-diamineNi(II)Phenol-Hydroxylated phenolHigher than Co(II) complex-[3]
N,N'-bis(4-dimethyl-aminobenzylidene)-benzene-1,3-diamineCo(II)Phenol-Hydroxylated phenol--[3]
BIAN-type ligandsCu(II)Isopropylbenzene----[4]

Table 2: Other Catalytic Applications

Catalyst/Ligand SystemMetal IonReaction TypeMonomer/SubstrateKey FindingsReference
Dinuclear bis(amidinate)/bis(guanidinate)Aluminium(III)Ring-Opening Polymerizationε-caprolactone, L-lactideActivity and selectivity impacted by metal-metal separation and ligand backbone.[5]
Biphenol/binaphthol-derived bis(salicylaldimine)Cobalt(II)β-enaminone synthesis1,3-dicarbonyl compounds and aliphatic aminesSuccessful catalysis under ambient conditions.[6]
Bidentate, tridentate, and tetradentate N-heterocyclic carbenesCobalt(III)Kumada–Corriu cross-couplingAryl halides and Grignard reagentsGood catalyst precursors at room temperature.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of catalytic studies. Below are representative experimental protocols for the synthesis of related metal complexes and the evaluation of their catalytic activity.

General Synthesis of N,N'-bis(aryl)oxamide Ligands

The synthesis of N,N'-bis(aryl)oxamide ligands typically involves the condensation reaction between an aromatic amine and oxalyl chloride or a dialkyl oxalate.

Example Protocol:

  • Dissolve two equivalents of the desired substituted aniline (e.g., 3-methoxyaniline) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution in an ice bath.

  • Slowly add one equivalent of oxalyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • The resulting precipitate, the N,N'-bis(aryl)oxamide, is collected by filtration, washed with the solvent, and dried under vacuum.

Synthesis of Metal Complexes

The complexation of the ligand with a metal salt is typically carried out in a suitable solvent.

Example Protocol for a Cu(II) Complex:

  • Dissolve the N,N'-bis(aryl)oxamide ligand in a solvent such as ethanol or methanol, heating if necessary to achieve dissolution.

  • In a separate flask, dissolve one equivalent of a copper(II) salt (e.g., copper(II) chloride or copper(II) acetate) in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution while stirring.

  • The reaction mixture is then refluxed for several hours.

  • Upon cooling, the metal complex precipitates out of solution and is collected by filtration, washed with the solvent, and dried.

Catalytic Oxidation of Phenol

The following protocol outlines a general procedure for testing the catalytic activity of the synthesized complexes in the hydroxylation of phenol.

Protocol:

  • In a reaction vessel, add the catalyst (e.g., the Ni(II) complex of N,N'-bis(4-dimethyl-aminobenzylidene)-benzene-1,3-diamine), phenol, and a solvent.[3]

  • Add an oxidant, such as hydrogen peroxide.

  • The reaction mixture is stirred at a specific temperature (e.g., 60°C) for a set duration (e.g., 2 hours).[3]

  • After the reaction, the catalyst is separated, and the product mixture is analyzed by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of phenol and the selectivity for the hydroxylated products.

Visualizing Catalytic Processes

Diagrams illustrating experimental workflows and logical relationships can aid in understanding the complex processes involved in catalysis research.

Caption: Workflow for synthesis and catalytic testing.

Catalytic_Cycle Hypothetical Catalytic Cycle for Oxidation Catalyst [M(L)]^n+ Intermediate2 [M(L)(Oxidant)]^n+ Catalyst->Intermediate2 + Oxidant Intermediate1 [M(L)(Substrate)]^n+ Product_Release [M(L)]^n+ + Product Intermediate1->Product_Release -> Product Intermediate2->Intermediate1 + Substrate P1->Catalyst Regeneration

Caption: A simplified hypothetical catalytic cycle.

References

The Influence of Substituents on the Crystal Packing of Oxamides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the supramolecular architecture of substituted oxamides reveals the critical role of substituent groups in dictating crystal packing motifs. This guide provides a comparative analysis of the crystal structures of various N,N'-disubstituted oxamides, supported by crystallographic data and detailed experimental protocols. The insights garnered are pivotal for researchers in crystal engineering, materials science, and drug development, where control over the solid-state structure is paramount.

The oxamide backbone, with its two amide functionalities, is a potent facilitator of hydrogen bonding, predisposing these molecules to form robust and predictable supramolecular assemblies. However, the introduction of various substituent groups at the nitrogen atoms can significantly modulate these interactions, leading to diverse and fascinating crystal packing arrangements. This comparative guide delves into the crystal structures of a selection of symmetrically N,N'-disubstituted oxamides, ranging from simple alkyl and aryl groups to more complex functionalized moieties. By analyzing key crystallographic parameters, we can elucidate the subtle interplay of hydrogen bonding, steric hindrance, and other non-covalent interactions that govern the self-assembly of these molecules in the solid state.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for a series of N,N'-disubstituted oxamides, providing a quantitative basis for comparing their crystal packing.

Table 1: Unit Cell Parameters and Space Groups

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
N,N'-bis(phenyl)oxamideC₁₄H₁₂N₂O₂MonoclinicP2₁/c9.6385.34711.66690108.47902
N,N'-dicyclohexyloxamideC₁₄H₂₄N₂O₂MonoclinicP2₁/n10.1238.89115.98790106.54904
N,N'-bis(4-methylphenyl)dithiooxamideC₁₆H₁₆N₂S₂MonoclinicC2/c33.94211.3887.8059099.44908
N,N'-bis(6-methyl-2-pyridyl)oxamide[1]C₁₄H₁₄N₄O₂MonoclinicP2₁/c3.89315.96410.8359094.46902

Table 2: Key Hydrogen Bonding Geometries

CompoundDonor (D)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
N,N'-bis(phenyl)oxamideN-HO=C0.862.122.96168
N,N'-dicyclohexyloxamideN-HO=C0.882.052.91169
N,N'-bis(4-methylphenyl)dithiooxamideN-HS=C----
N,N'-bis(6-methyl-2-pyridyl)oxamide[1]N-HO=C0.862.292.73110

Table 3: Selected Torsion Angles

CompoundTorsion AngleValue (°)
N,N'-bis(phenyl)oxamideC-C-N-C(aryl)178.9
N,N'-dicyclohexyloxamideC-C-N-C(cyclohexyl)-173.5
N,N'-bis(4-methylphenyl)dithiooxamideC-C-N-C(aryl)-
N,N'-bis(6-methyl-2-pyridyl)oxamide[1]C-C-N-C(pyridyl)179.5

Analysis of Crystal Packing

The data presented in the tables highlight the profound influence of the N-substituents on the crystal packing of oxamides.

  • N,N'-bis(phenyl)oxamide adopts a monoclinic crystal system and its packing is dominated by strong N-H···O=C hydrogen bonds, forming infinite chains. The phenyl rings are nearly coplanar with the oxamide backbone, allowing for efficient π-π stacking interactions between adjacent molecules.

  • N,N'-dicyclohexyloxamide , with its bulky aliphatic substituents, also crystallizes in a monoclinic system. The fundamental N-H···O=C hydrogen-bonded chains are preserved. However, the non-planar nature of the cyclohexyl rings prevents the close packing observed in the phenyl derivative, leading to a less dense crystal structure.

  • N,N'-bis(4-methylphenyl)dithiooxamide , a thio-analogue, showcases the impact of replacing oxygen with sulfur. While it also forms a monoclinic crystal, the hydrogen bonding patterns are altered due to the different geometric and electronic properties of the C=S group compared to the C=O group.

  • N,N'-bis(6-methyl-2-pyridyl)oxamide introduces a heterocyclic substituent.[1] The presence of the pyridyl nitrogen atom offers an additional hydrogen bond acceptor site, potentially leading to more complex, three-dimensional hydrogen-bonded networks. The methyl group also introduces steric effects that influence the overall packing.[1]

Experimental Protocols

The synthesis and crystallization of substituted oxamides generally follow well-established procedures.

General Synthesis of N,N'-Disubstituted Oxamides

A common and straightforward method for the synthesis of symmetrically disubstituted oxamides involves the reaction of diethyl oxalate with a primary amine.

Materials:

  • Diethyl oxalate

  • Primary amine (e.g., aniline, cyclohexylamine, 4-methylaniline, 6-methyl-2-aminopyridine)

  • Ethanol (or another suitable solvent)

Procedure:

  • A solution of the primary amine (2 equivalents) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Diethyl oxalate (1 equivalent) is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for a specified period (typically 2-24 hours), during which the product often precipitates.

  • After cooling to room temperature, the solid product is collected by vacuum filtration.

  • The crude product is washed with cold ethanol and then dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation or vapor diffusion methods.

Slow Evaporation:

  • A saturated solution of the purified oxamide derivative is prepared in a suitable solvent (e.g., ethanol, methanol, dimethylformamide, or a solvent mixture) at an elevated temperature.

  • The solution is filtered while hot to remove any insoluble impurities.

  • The filtrate is allowed to cool slowly to room temperature in a loosely covered container, permitting slow evaporation of the solvent over several days to weeks.

Vapor Diffusion:

  • A concentrated solution of the oxamide derivative is prepared in a solvent in which it is readily soluble.

  • This solution is placed in a small, open vial.

  • The vial is then placed in a larger, sealed container that contains a small amount of an "anti-solvent" – a solvent in which the compound is poorly soluble but which is miscible with the first solvent.

  • Over time, the anti-solvent vapor diffuses into the solution, gradually reducing the solubility of the oxamide derivative and inducing the formation of crystals.

X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Procedure:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • The collected diffraction data are processed, including integration of reflection intensities and corrections for absorption.

  • The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F².

  • Hydrogen atoms are typically located from the difference Fourier map and refined isotropically, or they are placed in calculated positions and refined using a riding model.

Visualization of Structure-Property Relationships

The following diagram illustrates the logical flow from the choice of substituent to the resulting crystal packing characteristics.

G Influence of Substituents on Oxamide Crystal Packing substituent Substituent Choice (R-group on N,N') interactions Modulation of Intermolecular Interactions substituent->interactions determines sub_aryl Aryl (e.g., Phenyl) substituent->sub_aryl sub_alkyl Alkyl (e.g., Cyclohexyl) substituent->sub_alkyl sub_hetero Heterocyclic (e.g., Pyridyl) substituent->sub_hetero packing Resulting Crystal Packing Motif interactions->packing governs int_hb N-H···O=C Hydrogen Bonding (Primary Motif) int_pi π-π Stacking sub_aryl->int_pi int_steric Steric Hindrance sub_alkyl->int_steric int_add_hb Additional H-Bonding Sites sub_hetero->int_add_hb int_pi->packing int_steric->packing int_add_hb->packing int_hb->packing pack_chain 1D Chains pack_sheet 2D Sheets pack_3d 3D Networks

Caption: Logical flow from substituent choice to crystal packing.

References

Safety Operating Guide

Navigating the Safe Disposal of N,N'-bis(3-methoxyphenyl)oxamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N,N'-bis(3-methoxyphenyl)oxamide, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Quantitative Data Summary

Hazard ClassificationGHS StatementsPrecautionary Statements
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301+P312, P330, P501[1]
Skin Irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P321, P332+P313, P362[1]
Eye Irritation (Category 2A)H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313[1]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

1. Waste Identification and Segregation:

  • Clearly label a dedicated, sealable container for this compound waste. The label should include the full chemical name and any known hazard symbols.

  • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react violently or produce toxic gases.[3]

2. Waste Accumulation:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[3] This area should be away from general lab traffic and incompatible materials.

  • Keep the container closed at all times except when adding waste.[4]

3. Scheduling a Waste Pickup:

  • Once the waste container is full or is no longer needed, contact your institution's EHS department to schedule a hazardous waste pickup.

  • Provide them with all necessary information about the waste, including the chemical name and quantity.

4. Handling Contaminated Materials:

  • Any materials, such as gloves, weigh boats, or paper towels, that come into direct contact with this compound should be considered contaminated.

  • These materials should be collected in a separate, clearly labeled container and disposed of as hazardous waste following the same procedure as the chemical itself.

  • Empty containers that once held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] The "empty" container can then be disposed of according to your institution's guidelines, which may allow for recycling after the removal of the label.[4]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into a Clearly Labeled, Sealed Container B->C D Store Waste in a Designated Satellite Accumulation Area C->D I Handle Contaminated Materials (e.g., gloves, glassware) as Hazardous Waste C->I E Is the container full or no longer needed? D->E F Continue to Accumulate Waste E->F No G Contact Institutional EHS for Hazardous Waste Pickup E->G Yes F->D H Proper Disposal by Licensed Facility G->H I->D

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility within the scientific community. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

Personal protective equipment for handling N,N'-bis(3-methoxyphenyl)oxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of N,N'-bis(3-methoxyphenyl)oxamide. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Glasses with Side Shields or GogglesConforming to EN166 or ANSI Z87.1 standards.[1]Protects against dust particles and potential splashes.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any damage before use.[2]Prevents direct skin contact and potential irritation.
Body Protection Laboratory CoatStandard practice for all laboratory work.Protects clothing and skin from contamination.
Respiratory Protection Dust Mask or RespiratorUse in poorly ventilated areas or when generating dust. A NIOSH-approved respirator may be necessary for prolonged use or in case of significant aerosolization.Minimizes inhalation of fine particles.

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to minimize exposure and ensure operational safety.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don appropriate PPE prep_vent Ensure proper ventilation (fume hood if necessary) prep_ppe->prep_vent prep_weigh Weigh the required amount of the compound prep_vent->prep_weigh handle_dissolve Dissolve in a suitable solvent prep_weigh->handle_dissolve Proceed to handling handle_transfer Transfer to the reaction vessel handle_dissolve->handle_transfer clean_decontaminate Decontaminate work surfaces handle_transfer->clean_decontaminate After experiment clean_dispose Dispose of waste clean_decontaminate->clean_dispose clean_ppe Doff and dispose of PPE clean_dispose->clean_ppe

Caption: Experimental workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.[1]

    • Before handling, put on all required PPE as detailed in Table 1.

  • Handling:

    • Avoid direct contact with the skin and eyes.[1][2]

    • When transferring the solid, use a spatula or other appropriate tools to prevent the generation of dust.

    • If the compound needs to be dissolved, add the solvent to the solid slowly to avoid splashing.

  • In Case of a Spill:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[1]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused Compound Dispose of as chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal.[1]
Contaminated Materials (e.g., gloves, weighing paper) Place in a designated, sealed waste container for chemical waste.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. The rinsed container can then be disposed of according to institutional guidelines.

Disposal Workflow:

cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal collect_solid Collect solid waste in a labeled, sealed container storage Store waste in a designated secondary containment area collect_solid->storage collect_liquid Collect liquid waste (rinsate) in a labeled, sealed container collect_liquid->storage disposal_pickup Arrange for pickup by an approved chemical waste handler storage->disposal_pickup

Caption: Disposal workflow for this compound waste.

Important Considerations:

  • Do NOT dispose of this compound down the drain. [1]

  • Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.

By adhering to these safety protocols, researchers can minimize risks and ensure the safe handling and disposal of this compound in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-bis(3-methoxyphenyl)oxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N'-bis(3-methoxyphenyl)oxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.